4,6-Dichloropyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWOBLZTKMZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677442 | |
| Record name | 4,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-47-7 | |
| Record name | 4,6-Dichloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dichloropyridin-3-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dichloropyridin-3-ol
Executive Summary: this compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of reactive chloro-substituents and a hydroxyl group on the pyridine scaffold, allowing for sequential and regioselective derivatization. This guide provides a comprehensive overview of its known chemical properties, discusses its crucial tautomeric equilibrium, outlines a plausible synthetic pathway based on established chemical precedent, and details its reactivity, with a focus on its application in modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Compound Identification and Structure
This compound is a substituted aromatic heterocycle. The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the pyridine ring, impacting its reactivity.
-
IUPAC Name : this compound[1]
-
Synonyms : 2,4-Dichloro-5-hydroxypyridine, 4,6-Dichloro-3-pyridinol[2]
-
CAS Number : 1196157-47-7[3]
-
Molecular Formula : C₅H₃Cl₂NO[3]
Caption: Chemical Structure of this compound.
Physicochemical Properties and Tautomerism
While experimentally determined physical constants such as melting point and pKa for this compound are not widely reported in peer-reviewed literature, data can be computed or inferred from closely related analogs and supplier information. The compound is typically a solid at room temperature and is soluble in polar organic solvents.[2] It should be stored under refrigerated (2-8°C) and dry conditions to ensure stability.[3][5]
| Property | Value / Description | Source |
| Purity | >97% | Indofine Chemical Company[4] |
| Appearance | Solid | CymitQuimica[2] |
| XLogP3 | 2.1 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |
| Polar Surface Area | 33.1 Ų | Computed by PubChem[1] |
| Storage | 2-8°C, under dry conditions | Frontier Specialty Chemicals[3] |
The Critical Role of Tautomerism
A key chemical feature of 3-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of this compound, it coexists with its zwitterionic keto tautomer, 4,6-dichloro-1,6-dihydropyridin-3-one. The position of this equilibrium is highly dependent on the solvent environment.
-
In the gas phase or non-polar, hydrophobic environments , the enol form (this compound) is heavily favored.
-
In polar, protic solvents like water , the zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a measurable equilibrium where both tautomers are present.
This phenomenon is critical for understanding the molecule's reactivity. The hydroxyl group of the enol form is nucleophilic and can be deprotonated, while the pyridone form has a reactive carbonyl group and an acidic N-H bond. Synthetic strategies must account for the presence of both species in solution.
Caption: Tautomeric equilibrium of this compound.
Proposed Synthesis and Purification
Proposed Reaction Scheme: 4,6-Dihydroxypyridin-3-ol → this compound
Rationale and Methodology
The conversion of hydroxyl groups on a pyridine or pyrimidine ring to chlorides is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this process. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic attack by chloride ions.
Causality Behind Experimental Choices:
-
Reagent : Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, when used in excess, the solvent. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the chlorination of the relatively unreactive hydroxyl groups to completion.
-
Acid Scavenger : The reaction generates two equivalents of hydrochloric acid (HCl). To prevent unwanted side reactions and degradation of the starting material or product, an acid scavenger is crucial. A tertiary amine, such as N,N-diisopropylethylamine (Hunig's base) or N,N-dimethylaniline, is typically used.[6] These bases are non-nucleophilic and will not compete with the chloride ion.
-
Workup : The workup procedure is critical for safety and product isolation. Excess POCl₃ is highly reactive with water and must be quenched carefully by slowly adding the reaction mixture to ice. This exothermic process hydrolyzes the remaining POCl₃ to phosphoric acid. Subsequent neutralization with a base (e.g., NaOH or NaHCO₃) allows for the extraction of the organic product into a suitable solvent like ethyl acetate or dichloromethane.[7][8]
Proposed Experimental Protocol
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup : To a flask equipped with a reflux condenser and a nitrogen inlet, charge 4,6-dihydroxypyridin-3-ol (1.0 eq) and phosphorus oxychloride (5-10 eq).
-
Addition of Base : While stirring the suspension, slowly add N,N-diisopropylethylamine (2.2 eq) dropwise.
-
Heating : Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching : After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction : Once the exotherm has subsided, neutralize the acidic aqueous solution to a pH of ~7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and serve as handles for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. Halogenated N-heterocycles are excellent substrates for this reaction.[3] The chlorine atoms at the 4- and 6-positions of this compound can be selectively coupled with a wide range of aryl or vinyl boronic acids.
Mechanism and Key Components:
-
Catalyst : A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand (e.g., PPh₃, SPhos, XPhos).
-
Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent : The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or THF) and water to dissolve both the organic substrate and the inorganic base.
References
- 1. This compound | C5H3Cl2NO | CID 46941480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1196157-47-7: 4,6-Dichloro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 4. This compound | 1196157-47-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4,6-Dichloropyridin-3-ol (CAS: 1196157-47-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Scaffold in Chemical Synthesis
4,6-Dichloropyridin-3-ol is a halogenated pyridinol derivative that has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and a hydroxyl group on the pyridine ring, render it a highly reactive intermediate for the construction of more complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, consolidating available information on its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in the synthesis of novel compounds for pharmaceutical and agrochemical research. While specific documented protocols for this exact compound are limited in publicly accessible literature, this guide will draw upon established principles of pyridine chemistry and data from closely related analogues to provide expert-driven insights into its handling and synthetic potential.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature, and its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 3.[1] The presence of both chloro and hydroxyl functionalities imparts a dual reactivity to the molecule, making it an attractive starting material for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 1196157-47-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid | [1] |
| Storage | 2-8 °C under dry conditions | [2] |
Synthesis of this compound: A Proposed Pathway
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the search results, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common strategy for the synthesis of dichlorinated pyridinols involves the chlorination of a corresponding dihydroxypyridine precursor.
Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated from the provided search results. It is based on general organic synthesis principles.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology (Hypothetical):
-
Reaction Setup: In a well-ventilated fume hood, a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer would be charged with the starting material, 4,6-dihydroxypyridin-3-ol.
-
Reagent Addition: A suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would be added cautiously to the flask. These reactions are often exothermic and may require cooling.
-
Reaction Conditions: The reaction mixture would be heated to reflux for a period sufficient to ensure complete conversion, which could be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be cooled to room temperature and the excess chlorinating agent carefully quenched, typically by slow addition to ice water. The resulting aqueous solution would then be neutralized with a suitable base, such as sodium bicarbonate.
-
Isolation and Purification: The crude product, which may precipitate out of the solution, would be collected by filtration. Further purification could be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for further transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards nucleophilic attack. The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles.
Reaction Mechanism: Nucleophilic Substitution
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Experimental Workflow: Nucleophilic Substitution
A typical procedure would involve dissolving this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of the nucleophile and a base (e.g., potassium carbonate, sodium hydride) if required. The reaction mixture would then be heated to facilitate the substitution. The progress of the reaction would be monitored by TLC or LC-MS.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The chlorine atoms on the pyridine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 4 and/or 6 positions.
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
In a representative protocol, this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) would be combined in a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The reaction mixture would be degassed and then heated under an inert atmosphere until the starting material is consumed. After work-up, the desired coupled product would be purified by chromatography.
Potential Applications in Drug Discovery
Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and halogen bonding, as well as their metabolic stability. Derivatives of dichloropyridines have been investigated for a range of biological activities. The structural motif of this compound serves as a starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.
Hypothetical Signaling Pathway Modulation:
Derivatives of this compound could potentially be designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Caption: Potential mechanism of action for a kinase inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data for this compound and its analogues, the following GHS hazard statements are relevant:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its rich and versatile reactivity, stemming from the presence of two reactive chlorine atoms and a hydroxyl group, allows for a wide range of chemical modifications. While detailed experimental protocols for this specific compound are not widely available in the public domain, this guide provides a solid foundation for researchers to explore its synthetic utility by drawing on established chemical principles and the known reactivity of related heterocyclic systems. As research in this area continues, it is anticipated that the full potential of this compound as a key building block will be further realized.
References
Introduction: The Strategic Value of 4,6-Dichloropyridin-3-ol
An In-depth Technical Guide to the Synthesis of 4,6-Dichloropyridin-3-ol
In the landscape of modern pharmaceutical and specialty chemical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. This compound (CAS: 1196157-47-7) emerges as a valuable and versatile synthetic building block.[1][2] Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic hydroxyl group, presents a trifecta of functional handles for elaboration into more complex molecular architectures. Despite its utility, a direct, high-yield synthesis of this compound is not prominently documented in readily available literature, necessitating a reasoned, multi-step approach grounded in established principles of heterocyclic chemistry.
This guide provides a comprehensive examination of a proposed, robust synthetic pathway to this compound. We will dissect each transformation, explaining the underlying mechanistic principles and the rationale for the selection of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a pathway that concludes with the formation of the hydroxyl group from a more synthetically accessible amine precursor. This approach leverages the reliability of diazotization-hydrolysis reactions on heteroaromatic amines. The precursor, 4,6-Dichloropyridin-3-amine, can be envisioned as arising from the reduction of a nitro group, a robust and high-yielding transformation. This leads us to a key intermediate, 4,6-Dichloro-3-nitropyridine. The synthesis of this intermediate is the cornerstone of the proposed pathway, likely achievable through the chlorination of a corresponding dihydroxynitropyridine.
This multi-step strategy is designed to maximize yield and purity by breaking down the synthesis into a series of well-understood and controllable chemical transformations.
Caption: Proposed Retrosynthetic Pathway for this compound.
Part 1: Synthesis of the Core Intermediate: 4,6-Dichloro-3-nitropyridine
The initial stages of the synthesis focus on constructing the key dichloronitropyridine intermediate. This is accomplished in two critical steps: regioselective nitration followed by a robust chlorination reaction.
Step 1A: Nitration of 4,6-Dihydroxypyridine
The synthesis commences with the electrophilic nitration of a suitable pyridine precursor. While 3-hydroxypyridine could be considered, starting with 4,6-dihydroxypyridine offers a more controlled route to the desired substitution pattern. The two hydroxyl groups are strongly activating and ortho-, para-directing. The pyridine nitrogen is deactivating and directs meta to its position. This combination strongly favors electrophilic attack at the C3 and C5 positions.
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyridine ring. The choice of a mixed acid system is crucial for generating a sufficient concentration of the nitronium ion to overcome the inherent electron deficiency of the pyridine ring, even with activating hydroxyl groups present.
Step 1B: Dichlorination of 4,6-dihydroxy-3-nitropyridine
With the nitro group installed, the next critical transformation is the conversion of the two hydroxyl groups to chlorine atoms. This is a classic chlorodehydroxylation reaction, for which phosphorus oxychloride (POCl₃) is the reagent of choice.[3] This reaction is widely employed in the synthesis of chlorinated heterocycles from their hydroxylated analogues.[4][5][6]
Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent and, when used in excess, the solvent. The reaction mechanism involves the initial formation of a dichlorophosphate ester at each hydroxyl position. These esters are excellent leaving groups. Subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atoms of the pyridine ring displaces the dichlorophosphate group, yielding the desired chlorinated product. The presence of a base, such as pyridine or N,N-diisopropylethylamine, can be used to facilitate the reaction and neutralize the HCl byproduct.[3][7]
Caption: Workflow for the Synthesis of the Key Dichloronitropyridine Intermediate.
Part 2: Elaboration to the Final Product
With the core intermediate in hand, the final two steps involve standard, high-fidelity transformations to install the required amine and, ultimately, the target hydroxyl group.
Step 2A: Reduction of 4,6-Dichloro-3-nitropyridine
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with catalytic hydrogenation being a preferred industrial choice due to its clean nature and high efficiency.[8]
Methodology Comparison:
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere is highly effective for reducing aromatic nitro groups.[8][9] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.
-
Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl) are also effective.[10] While robust, these methods generate significant metal waste streams, complicating workup and purification.
For this guide, we will focus on catalytic hydrogenation as the more environmentally benign and efficient method.
Step 2B: Diazotization and Hydrolysis of 4,6-Dichloropyridin-3-amine
The final step involves the conversion of the 3-amino group to a 3-hydroxyl group. This is achieved via a diazotization reaction, followed by in-situ hydrolysis of the resulting diazonium salt. This is a well-established method for producing phenols and hydroxylated heterocycles from their corresponding amines.[11][12]
Mechanistic Rationale: The aminopyridine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures (typically 0-5 °C). This generates nitrous acid (HONO) in situ, which then reacts with the amine to form a diazonium salt. Pyridine diazonium salts are often unstable and, upon gentle warming in the aqueous acidic medium, readily lose dinitrogen gas (N₂), allowing for attack by water to form the final hydroxylated product.[11][13] The low temperature is critical to control the reaction and prevent premature decomposition of the diazonium intermediate.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory-specific equipment and safety procedures.
Protocol 1: Synthesis of 4,6-Dichloro-3-nitropyridine
-
Nitration: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4,6-dihydroxypyridine in portions, ensuring the temperature remains below 10 °C. Once addition is complete, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4,6-dihydroxy-3-nitropyridine, can be collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Dichlorination: In a flask equipped with a reflux condenser and a gas scrubber, suspend the dried 4,6-dihydroxy-3-nitropyridine in an excess of phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours.
-
Isolation: After cooling, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4,6-Dichloro-3-nitropyridine, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Reduction: Dissolve 4,6-Dichloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate. Add 5-10 mol% of 10% Pd/C catalyst. Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir vigorously at room temperature.[9] Monitor the reaction by TLC until the starting material is fully consumed.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Diazotization/Hydrolysis: Cool the combined filtrate to 0-5 °C. Slowly add this solution to a pre-cooled solution of concentrated sulfuric acid. While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. After stirring for 1 hour at 0-5 °C, slowly warm the reaction mixture to 40-50 °C and hold until nitrogen evolution ceases.
-
Final Isolation: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to a slightly acidic or neutral pH. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can be purified by column chromatography.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Conditions | Rationale / Citation |
| 1A | Nitration | H₂SO₄, HNO₃ | 0 °C to Room Temp | Generates electrophilic NO₂⁺ for aromatic substitution. |
| 1B | Dichlorination | POCl₃, DMF (cat.) | Reflux (~110 °C) | Converts hydroxyl groups to chlorides via a dichlorophosphate intermediate.[3] |
| 2A | Nitro Reduction | H₂, Pd/C | Room Temp, 1-3 atm | Clean and efficient reduction of nitro group to amine.[8][9] |
| 2B | Diazotization | NaNO₂, H₂SO₄ (aq) | 0-5 °C, then warm | Forms an unstable diazonium salt that hydrolyzes to the hydroxyl group.[11][12] |
Conclusion and Future Directions
The proposed four-step synthesis provides a logical and robust pathway to this compound from commercially available starting materials. Each step is based on well-established and reliable chemical transformations, offering high confidence in its viability. Key challenges in scaling this synthesis will include optimizing reaction conditions to maximize yields, managing the exothermic nature of the nitration and chlorination steps, and developing efficient purification protocols to remove isomeric impurities. Future work could explore alternative chlorinating agents or investigate one-pot procedures to streamline the synthesis and reduce waste. This guide serves as a foundational blueprint for researchers to successfully synthesize this valuable heterocyclic building block.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. This compound | C5H3Cl2NO | CID 46941480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]
- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.org [mdpi.org]
- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 13. portal.tpu.ru [portal.tpu.ru]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,6-Dichloropyridin-3-ol
This guide provides a comprehensive technical analysis of the molecular structure, bonding, and spectroscopic properties of 4,6-dichloropyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a deep understanding of this important heterocyclic building block.
Introduction and Strategic Importance
This compound, with the molecular formula C₅H₃Cl₂NO, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[2] The presence of two chlorine atoms and a hydroxyl group on the pyridine ring of this compound imparts unique reactivity and electronic properties, making it a versatile precursor for creating more complex molecular architectures.
A central aspect of the chemistry of hydroxypyridines is the phenomenon of tautomerism, the equilibrium between the hydroxy (pyridinol) form and the keto (pyridone) form.[3] The position of this equilibrium is highly sensitive to the nature and position of other substituents on the ring, as well as the solvent environment.[4] A thorough understanding of the dominant tautomeric form of this compound is therefore critical for predicting its reactivity, physical properties, and biological activity.
Tautomerism: The Pyridinol-Pyridone Equilibrium
The molecular structure of this compound is not static; it exists as an equilibrium between two primary tautomers: the aromatic pyridin-3-ol form and the non-aromatic (or less aromatic) pyridone form.
Caption: Figure 1. Tautomeric equilibrium of this compound.
The stability of these tautomers is governed by a delicate balance of factors:
-
Aromaticity: The pyridinol form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The pyridone form, by contrast, has a diene-like system and is generally considered non-aromatic or having reduced aromatic character.
-
Bond Energies: The pyridone form benefits from the presence of a strong carbon-oxygen double bond (C=O) compared to the carbon-oxygen single bond (C-O) in the pyridinol form.
-
Substituent Effects: The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6 significantly influences the electron density distribution in the ring, thereby affecting the relative stability of the tautomers.
-
Solvent Effects: The equilibrium can be dramatically shifted by the solvent. Polar, protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding.[4][5]
For 3-hydroxypyridine, the pyridinol tautomer is generally favored. The influence of the two chlorine atoms in this compound is expected to further favor the pyridinol form by inductively withdrawing electron density and making the pyridinic nitrogen less basic and the hydroxyl proton more acidic.
Molecular Structure and Bonding: A Computational Approach
In the absence of a published crystal structure for this compound, computational chemistry, particularly Density Functional Theory (DFT), provides a robust and reliable method for determining its geometric and electronic structure.[6][7]
Workflow for Computational Analysis
The following workflow outlines a standard, high-quality protocol for the computational investigation of this compound using DFT. This protocol is designed to ensure accuracy and reproducibility.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4,6-Dichloropyridin-3-ol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate process of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. Solubility dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth technical exploration of the solubility of 4,6-Dichloropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage fundamental principles of physical chemistry and our understanding of its molecular structure to provide a robust framework for researchers and scientists. We will explore the theoretical underpinnings of its solubility, predict its behavior in various organic solvents, and provide a detailed protocol for experimental solubility determination.
Physicochemical Properties of this compound: A Molecular Portrait
A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. Here, we delve into the key characteristics of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₃Cl₂NO | --INVALID-LINK-- |
| Molecular Weight | 163.98 g/mol | --INVALID-LINK-- |
| CAS Number | 1196157-47-7 | --INVALID-LINK-- |
| Predicted logP | 2.1 | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
The predicted octanol-water partition coefficient (logP) of 2.1 suggests that this compound has a moderate degree of lipophilicity. This value serves as a crucial starting point for our solubility predictions.
Theoretical Framework: Predicting the Solubility of this compound
The age-old adage of "like dissolves like" remains a powerful guiding principle in solubility science. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must analyze its structural features and their potential interactions with different classes of organic solvents.
The this compound molecule possesses several key functional groups that will dictate its solubility:
-
A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
A Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, contributing to the molecule's polarity.
-
Two Chlorine Atoms (-Cl): These electronegative atoms contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.
Based on this structure, we can make the following reasoned predictions about its solubility in different solvent classes:
1. Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict that this compound will exhibit good solubility in these solvents. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent molecules. The pyridine nitrogen can also accept a hydrogen bond from the solvent.
2. Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. We anticipate moderate to good solubility in these solvents. The primary interactions will be dipole-dipole forces and hydrogen bonding between the solute's hydroxyl group and the solvent's hydrogen bond accepting groups (e.g., the carbonyl group in acetone or the sulfoxide group in DMSO).
3. Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. Due to the presence of the polar hydroxyl group and the pyridine ring, we predict poor solubility of this compound in nonpolar solvents. The energy required to break the strong intermolecular forces (hydrogen bonding) between the solute molecules would not be compensated by the weak van der Waals forces that would form between the solute and the nonpolar solvent.
The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of this compound.
Caption: Predicted solubility based on solvent class and intermolecular forces.
Experimental Protocol for Determining the Solubility of this compound
To obtain definitive solubility data, experimental determination is essential. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in an organic solvent.
Safety First: Handling this compound
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). The GHS classification for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a well-ventilated fume hood.
Equilibrium Solubility Determination Method
This method involves preparing a saturated solution of the compound and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample from the saturated solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion: A Practical Framework for Solubility Assessment
For drug development professionals, this theoretical framework serves as an invaluable tool for initial solvent screening and formulation design. However, it is imperative to underscore that these are predictions. The provided detailed experimental protocol for equilibrium solubility determination offers a clear and robust pathway to obtaining the precise, quantitative data necessary for advancing a drug candidate through the development pipeline. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the critical solubility challenges inherent in pharmaceutical development.
Unlocking the Potential of 4,6-Dichloropyridin-3-ol: A Technical Guide for Novel Research Applications
For Immediate Release
Shanghai, China – December 31, 2025 – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical scaffolds is paramount. This technical guide delves into the untapped potential of 4,6-Dichloropyridin-3-ol, a versatile heterocyclic building block poised for significant contributions in medicinal chemistry, agrochemicals, and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the foundational chemistry of this compound and charting a course for future research endeavors.
Core Compound Analysis: Physicochemical Properties and Spectroscopic Profile
This compound is a substituted pyridinol with the molecular formula C₅H₃Cl₂NO.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 3. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | PubChem |
| CAS Number | 1196157-47-7 | [1] |
| Appearance | Off-white to pale yellow powder | |
| Storage | 2-8°C, under inert atmosphere | [1] |
While detailed, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure. The ¹H NMR spectrum would likely show two aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating hydroxyl group. The ¹³C NMR spectrum would display five distinct signals for the pyridine ring carbons. The IR spectrum is expected to show a characteristic broad O-H stretching band for the hydroxyl group and C-Cl stretching vibrations. Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Synthetic Pathways: Accessing the this compound Scaffold
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for cost-effective scale-up and the preparation of analogs. A plausible and efficient synthetic route involves the chlorination of a dihydroxypyridine precursor. A general protocol, adapted from the synthesis of related dichloropyrimidines, is outlined below.[2][3][4]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-Dihydroxypyridin-3-ol
-
To a solution of a suitable malonic acid derivative and an ammonia source in an appropriate solvent, add a condensing agent.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain 4,6-dihydroxypyridin-3-ol.
Step 2: Chlorination to this compound
-
To a flask containing 4,6-dihydroxypyridin-3-ol, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalytic amount of a tertiary amine.[3]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group can undergo various transformations such as etherification and esterification. The pyridine nitrogen also offers a site for quaternization.
Nucleophilic Aromatic Substitution (SNAr) at C4 and C6
The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen. The C4 position is generally more electrophilic and therefore more susceptible to initial substitution.[5] This allows for sequential and regioselective derivatization.
Caption: Sequential nucleophilic aromatic substitution on this compound.
Potential Nucleophiles:
-
Amines: Primary and secondary amines can displace the chlorine atoms to form aminopyridine derivatives.
-
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides will yield the corresponding ether derivatives.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
Reactions at the C3-Hydroxyl Group
The hydroxyl group can be readily derivatized to explore structure-activity relationships.
-
Etherification: Williamson ether synthesis using an alkyl halide in the presence of a base will produce a variety of ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic anhydrides will yield the corresponding esters.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl, heteroaryl, or alkyl groups.[6][7][8][9] This opens up a vast chemical space for the synthesis of novel biaryl and related structures.
Potential Research Areas and Applications
The structural features of this compound and its derivatives suggest several promising avenues for research and development.
A. Medicinal Chemistry: Scaffolds for Drug Discovery
The pyridine and pyridinol moieties are privileged structures in medicinal chemistry, found in numerous approved drugs.[10]
-
Kinase Inhibitors: The dichloropyridine scaffold is present in several kinase inhibitors.[11][12][13][14] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding site of many kinases. Derivatives of this compound could be designed and synthesized as potential inhibitors of kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Substituted pyridines and pyridinols have demonstrated significant antibacterial and antifungal activity.[15][16][17][18][19] The derivatization of the this compound core with various lipophilic and electron-withdrawing/donating groups could lead to the discovery of novel antimicrobial agents with improved potency and selectivity.
B. Agrochemicals: Development of Novel Herbicides and Fungicides
Dichloropyridine derivatives are well-represented in the agrochemical industry, with some exhibiting potent herbicidal activity.[10][20] For instance, they can mimic the action of natural auxins, leading to uncontrolled growth and subsequent death of broadleaf weeds.[20] The this compound scaffold could serve as a starting point for the development of new herbicides with potentially novel modes of action.[21][22][23]
Future Directions and Conclusion
This compound represents a largely unexplored yet highly promising chemical entity. Its straightforward accessibility and versatile reactivity make it an ideal starting point for the generation of diverse chemical libraries. Future research should focus on:
-
Systematic Derivatization: A thorough exploration of the derivatization potential through nucleophilic substitution, etherification, and cross-coupling reactions.
-
Biological Screening: Comprehensive screening of the synthesized derivatives against a panel of biological targets, including kinases, microbial strains, and plant models.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grdc.com.au [grdc.com.au]
- 11. benchchem.com [benchchem.com]
- 12. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4,6-Dichloropyridin-3-ol Derivatives and Analogs: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,6-dichloropyridin-3-ol core represents a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electronegative chlorine atoms, the hydroxyl group, and the pyridine nitrogen, offer a rich platform for the development of novel derivatives with a wide range of biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound and its analogs. We will delve into detailed synthetic protocols, explore key chemical transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and discuss the structure-activity relationships of these compounds in various therapeutic areas, including oncology and infectious diseases.
The this compound Scaffold: Physicochemical Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.98 g/mol .[1] The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The hydroxyl group at position 3 is a key functional handle for derivatization, allowing for the synthesis of a diverse library of analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1196157-47-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.98 g/mol | [1] |
| Appearance | Solid | |
| Storage | Store at 2-8 °C under dry conditions.[1] |
The reactivity of the this compound core is dominated by the two chlorine substituents and the hydroxyl group. The chlorine atoms are susceptible to displacement by various nucleophiles, and their reactivity can be modulated by the reaction conditions and the nature of the nucleophile. The hydroxyl group can be readily alkylated, acylated, or used as a directing group in further aromatic substitutions.
Synthesis of the this compound Core
Proposed Synthetic Pathway:
The synthesis could proceed via the direct chlorination of 3-hydroxypyridine using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction would likely require careful control of stoichiometry and temperature to achieve the desired dichlorination at positions 4 and 6.
Caption: Proposed synthesis of this compound.
Derivatization of the this compound Scaffold
The true synthetic utility of this compound lies in its potential for diversification. The two chlorine atoms and the hydroxyl group serve as versatile handles for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.
The Suzuki-Miyaura coupling is a highly efficient method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction can be used to selectively replace one or both chlorine atoms with a variety of aryl or heteroaryl boronic acids or esters.
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when aiming for mono-substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Caption: General scheme for Nucleophilic Aromatic Substitution.
Experimental Protocol: General Procedure for Amination via SNAr
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-2.0 eq.) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amino-substituted derivative.
The regioselectivity of the SNAr reaction can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, bulkier nucleophiles may preferentially attack the less sterically hindered position.
Derivatization of the Hydroxyl Group
The 3-hydroxyl group provides another point of diversification. Standard organic transformations can be employed to generate a variety of ethers and esters.
-
Ether Synthesis (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., NaH) and reacted with an alkyl halide to form the corresponding ether.
-
Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine, Et₃N) will yield the corresponding ester.
Applications of this compound Derivatives
The structural diversity that can be achieved from the this compound scaffold makes its derivatives attractive candidates for various applications, particularly in drug discovery.
Kinase Inhibitors
The pyridine and pyrimidine scaffolds are prevalent in many kinase inhibitors. The ability to introduce various substituents at the 4- and 6-positions of the pyridin-3-ol core allows for the systematic exploration of the chemical space around the ATP-binding site of kinases. Derivatives of dichloropyridines and dichloropyrimidines have shown inhibitory activity against a range of kinases, including p38 MAP kinase and MSK1.[2][3] The structure-activity relationship (SAR) of these inhibitors often reveals that specific substitutions at the chloro-positions are crucial for potent and selective inhibition.
Table 2: Representative Kinase Inhibitory Activity of Dichlorinated Heterocycles
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Dichloropyrimidine derivative | MSK1 | Varies based on substitution | [3][4] |
| 2,3,5-Trisubstituted Pyridine | p38α MAPK | Varies based on substitution | [2] |
Antibacterial Agents
Pyridine-containing compounds have a long history as antibacterial agents. Derivatives of pyridin-3-ol and related structures have demonstrated activity against a range of Gram-positive bacteria.[5][6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The ability to modify the substituents on the this compound core provides an opportunity to optimize antibacterial potency and spectrum.
Table 3: Representative Antibacterial Activity of Pyridin-3-ol Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted 3-(pyridin-3-yl)-2-oxazolidinones | Staphylococcus aureus | 32-64 | [7] |
| Alkyl Pyridinol Derivatives | Staphylococcus aureus (including MRSA) | 4-32 | [5] |
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The strategic functionalization of the two chlorine atoms and the hydroxyl group, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the systematic exploration of structure-activity relationships. The demonstrated potential of related dichlorinated heterocycles as kinase inhibitors and antibacterial agents underscores the promise of this compound derivatives as a source of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound class is warranted to fully unlock its potential.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 7. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 4,6-Dichloropyridin-3-ol in Pharmaceutical Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within the diverse family of pyridine-based building blocks, 4,6-dichloropyridin-3-ol emerges as a compound of significant synthetic utility. Its trifunctional nature, featuring a hydroxyl group and two chlorine atoms at strategic positions, offers a versatile platform for the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical research and development. We will delve into its chemical reactivity, highlighting the potential for selective functionalization, and provide detailed, field-proven protocols for its application in key synthetic transformations. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the discovery of next-generation pharmaceuticals.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1196157-47-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.98 g/mol | [1] |
| Appearance | Off-white to light brown solid | - |
| Storage | Store at 2-8°C under dry conditions | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Strategic Functionalization: A Trifecta of Reactive Sites
The synthetic potential of this compound lies in the differential reactivity of its three functional groups: the hydroxyl group at the C3 position, and the two chlorine atoms at the C4 and C6 positions. This allows for a stepwise and controlled elaboration of the pyridine core.
The hydroxyl group behaves as a typical phenol, readily undergoing O-alkylation and O-arylation reactions. The chlorine atoms, situated on an electron-deficient pyridine ring, are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The inherent electronic properties of the pyridine ring suggest that the C4 and C6 positions are activated towards nucleophilic attack. The relative reactivity of these two positions can be influenced by the reaction conditions and the nature of the nucleophile, offering opportunities for regioselective functionalization.
Below is a diagram illustrating the key reactive sites on the this compound scaffold and the potential synthetic transformations.
Caption: Key reactive sites and synthetic transformations of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. The chlorine atoms of this compound serve as excellent handles for such transformations.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings of chloro-heterocycles. Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor and a phosphine ligand, are commonly employed. The electron-rich and sterically hindered nature of modern phosphine ligands enhances the rate of oxidative addition, a key step in the catalytic cycle. The base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used, with their strength and solubility influencing the reaction outcome. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often in the presence of water, are typically used to ensure the solubility of all reaction components.
Experimental Protocol: Mono-Arylation of this compound
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C4 or C6 position. The selectivity can often be tuned by careful selection of the catalyst, ligand, and reaction temperature.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the formation of a product with the expected mass-to-charge ratio. The regioselectivity of the arylation can be determined by nuclear magnetic resonance (NMR) spectroscopy of the purified product.
The following diagram outlines the workflow for the Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki-Miyaura mono-arylation of this compound.
Application in O-Alkylation Reactions
The hydroxyl group of this compound provides a convenient handle for the introduction of various alkoxy and aryloxy substituents through O-alkylation or O-arylation reactions. These transformations are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
Causality Behind Experimental Choices
The Williamson ether synthesis is the most common method for O-alkylation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), is important for dissolving the reactants and facilitating the SN2 reaction.
Experimental Protocol: O-Alkylation of this compound
This protocol provides a general procedure for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-I) (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the base (1.5 eq).
-
Add the anhydrous solvent and stir the suspension at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.
Self-Validation: The formation of the ether product can be confirmed by the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum. The success of the reaction can also be verified by the expected mass peak in the mass spectrum.
The following diagram illustrates the logical relationship in the O-alkylation process.
Caption: Logical flow of the O-alkylation of this compound.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines with significant potential in drug discovery. The ability to selectively functionalize the hydroxyl group and the two chloro positions through well-established synthetic methodologies provides a powerful toolkit for medicinal chemists. The protocols and insights presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this compound and to design and synthesize novel pharmaceutical agents. As the demand for new and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
Application Note & Protocol Guide: Synthesis of Kinase Inhibitors from 4,6-Dichloropyridin-3-ol
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse kinase inhibitor libraries originating from the versatile starting material, 4,6-dichloropyridin-3-ol. This starting material is strategically advantageous due to the differential reactivity of its two chlorine atoms, enabling selective and sequential functionalization. We will explore cornerstone synthetic strategies, including regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing researchers with the foundational knowledge to generate novel and potent kinase inhibitors.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[6][7] The this compound scaffold serves as an exceptional starting point for building such inhibitors for several key reasons:
-
Orthogonal Reactivity: The chlorine atoms at the C4 and C6 positions of the pyridine ring exhibit different electronic and steric properties. The C4 position is generally more electrophilic and susceptible to initial nucleophilic substitution or oxidative addition by a palladium catalyst.[8] This inherent regioselectivity allows for a controlled, stepwise synthetic approach.
-
Multiple Diversification Points: The scaffold offers three distinct points for chemical modification: the C4-Cl, the C6-Cl, and the C3-OH group. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Proven Bioactivity: The substituted pyridin-3-ol core is present in numerous potent kinase inhibitors targeting a range of kinases, including PI3K, ROCK, and JNK, validating its utility as a pharmacophore.[1][2][9][10]
This document details the primary synthetic transformations that leverage these features to build complex, biologically active molecules.
Core Synthetic Strategies & Protocols
The most powerful and versatile methods for functionalizing the this compound core are palladium-catalyzed cross-coupling reactions. These reactions are prized for their broad functional group tolerance and reliability.[11][12]
Strategy A: Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[12][13] By exploiting the higher reactivity of the C4-Cl, we can selectively introduce an aryl or heteroaryl moiety, followed by a second, different group at the C6 position.
Experimental Workflow: Sequential Suzuki Coupling
Caption: Workflow for sequential Suzuki coupling.
Protocol 2.1.1: Mono-Arylation at the C4 Position
This protocol describes the selective coupling of an aryl boronic acid at the more reactive C4 position.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1-1.2 eq), and a base such as K₃PO₄ (3.0 eq) or Na₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[14][15]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientist's Note (Causality): The choice of a phosphine-ligated palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the initial oxidative addition step, which is the rate-determining step of the catalytic cycle.[13] The aqueous base (K₃PO₄ or Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Strategy B: Sequential Buchwald-Hartwig Amination and Suzuki Coupling
Many potent kinase inhibitors feature an aniline or related amino-heterocycle moiety. The Buchwald-Hartwig amination provides a direct route to install these C-N bonds.[11][16][17] This can be performed sequentially with a Suzuki coupling to generate highly decorated scaffolds.
Experimental Workflow: Amination followed by Arylation
Caption: Workflow for C-N and C-C bond formation.
Protocol 2.2.1: Buchwald-Hartwig Amination
This protocol details the coupling of a primary or secondary amine to one of the chloro-positions.
-
Reagent Preparation: In an oven-dried reaction tube, combine the chlorinated pyridine substrate (e.g., this compound or a mono-arylated intermediate) (1.0 eq), a palladium source (e.g., Pd₂(dba)₃ at 1-2 mol% or Pd(OAc)₂ at 2-4 mol%), and a specialized phosphine ligand (e.g., XPhos, RuPhos, or BINAP at 2-8 mol%).
-
Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.4-2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Under inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Finally, add the amine coupling partner (1.2-1.5 eq).
-
Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Scientist's Note (Trustworthiness): The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[18][19] Sterically hindered biarylphosphine ligands like XPhos are often required to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[17] The reaction is also highly sensitive to air and moisture, making the use of dry solvents and an inert atmosphere a self-validating requirement for reproducibility.
Data Presentation: Reaction Conditions & Biological Activity
The following tables summarize typical reaction parameters and the biological activity of representative compounds synthesized from pyridin-3-ol scaffolds.
Table 1: Summary of Optimized Cross-Coupling Conditions
| Reaction Type | Substrate Position | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | C4 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 | 70-95% |
| Suzuki-Miyaura | C6 | Pd(dppf)Cl₂ | - | Na₂CO₃ | DMF/H₂O | 100 | 60-85% |
| Buchwald-Hartwig | C4 or C6 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 65-90% |
| Buchwald-Hartwig | C4 or C6 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 70-92% |
Table 2: Example Kinase Inhibitors Derived from Substituted Pyridines
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| PD-089828 | 7-NH-Urea | 2,6-Dichlorophenyl | PDGFr, FGFr | 1110, 130 | [20] |
| ROCKi-37 | Amide-linked moiety | Substituted Phenyl | ROCK1 | < 10 | [1] |
| PI3Ki-11a | Morpholine | Pyridin-2-yl | PI3Kα | 62 | [9] |
| JNKi-7 | N-alkylated Pyrazole | Substituted Aniline | JNK3 | < 100 | [2] |
Data presented is representative and compiled from analogous pyridine/pyrimidine core structures reported in the literature.[1][2][9][20]
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform for the synthesis of kinase inhibitors. Through the strategic and sequential application of robust synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can rapidly generate large libraries of diverse compounds. The protocols and insights provided in this guide serve as a validated starting point for researchers aiming to develop novel therapeutics. Future work will undoubtedly focus on developing even more selective catalysts and exploring novel coupling partners to further expand the chemical space accessible from this valuable starting material.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. 21umas.edu.ye [21umas.edu.ye]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and evaluation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors. 3-Hydroxyphenol analogues and bioisosteric replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. research.rug.nl [research.rug.nl]
- 18. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4,6-Dichloropyridin-3-ol in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 4,6-Dichloropyridin-3-ol has emerged as a versatile and highly valuable precursor, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a hydroxyl group on a pyridine core, offers a rich platform for controlled, regioselective functionalization, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable to a variety of synthetic objectives.
Core Principles of Reactivity and Regioselectivity
The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo O-alkylation, O-arylation, or can influence the reactivity of the adjacent positions.
Understanding the regioselectivity of these transformations is critical for predictable and efficient synthesis. In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chlorine atom at the C4 position is generally more reactive than the one at the C6 position. This preferential reactivity can be exploited for the sequential introduction of different substituents. However, the choice of catalyst, ligand, and reaction conditions can significantly influence this selectivity, and in some cases, can be tailored to favor substitution at the C6 position.
Key Synthetic Transformations and Protocols
The following sections detail key synthetic transformations involving this compound, providing both the scientific rationale and step-by-step experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant.
The Suzuki-Miyaura reaction enables the coupling of the chloropyridine core with a wide range of boronic acids and esters, introducing aryl, heteroaryl, or alkyl groups. This reaction is fundamental in constructing the biaryl scaffolds often found in kinase inhibitors.
Protocol: Regioselective Mono-Arylation of this compound
This protocol is designed for the preferential arylation at the C4 position.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst |
| K₂CO₃ (Potassium Carbonate) | Base |
| 1,4-Dioxane/Water (4:1) | Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Silica Gel | for Column Chromatography |
| Ethyl Acetate/Hexanes | Eluent for Chromatography |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-3-ol.
Causality Behind Experimental Choices: The use of a palladium(0) catalyst is essential for the oxidative addition step, which is the first and often rate-determining step of the catalytic cycle. The phosphine ligand stabilizes the palladium catalyst and facilitates the subsequent steps of transmetalation and reductive elimination. The aqueous base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of a dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines to the pyridine scaffold. This is particularly important in the synthesis of kinase inhibitors, where an amino group often serves as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the target kinase.
Protocol: Selective Mono-Amination of this compound
This protocol is designed for the selective amination at the C4 position. For C6 selectivity, ligand screening (e.g., with Xantphos) may be necessary.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Primary or Secondary Amine | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand |
| NaOtBu (Sodium tert-butoxide) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Silica Gel | for Column Chromatography |
| Ethyl Acetate/Hexanes | Eluent for Chromatography |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalysis, particularly with less reactive aryl chlorides.[1] The strong, non-nucleophilic base, NaOtBu, is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes the C-N bond-forming reductive elimination step.[2] Anhydrous conditions are critical as water can deactivate the catalyst and interfere with the base.
O-Alkylation and O-Arylation: Modifying the Hydroxyl Group
The hydroxyl group of this compound provides another handle for synthetic diversification. O-alkylation or O-arylation can be used to introduce a variety of substituents that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to act as a key pharmacophoric element.
Protocol: O-Alkylation of 4-Aryl-6-chloropyridin-3-ol
This protocol describes the alkylation of the hydroxyl group after a Suzuki coupling at the C4 position.
Materials:
| Reagent/Material | Purpose |
| 4-Aryl-6-chloropyridin-3-ol | Starting Material |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Alkylating Agent |
| Cs₂CO₃ (Cesium Carbonate) | Base |
| Anhydrous DMF (Dimethylformamide) | Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Silica Gel | for Column Chromatography |
| Ethyl Acetate/Hexanes | Eluent for Chromatography |
Procedure:
-
To a solution of 4-Aryl-6-chloropyridin-3-ol (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: Cesium carbonate is often a more effective base than potassium or sodium carbonate for O-alkylation reactions of phenols and related compounds, leading to higher yields and cleaner reactions. DMF is a polar aprotic solvent that is well-suited for SN2 reactions, such as this O-alkylation.
Application in Kinase Inhibitor Synthesis: A Strategic Overview
The 4,6-disubstituted-pyridin-3-ol scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the substituted pyridine core can be elaborated to present key pharmacophoric features that mimic the interactions of ATP.
For instance, compounds derived from this compound have been explored as inhibitors of several important kinase targets, including:
-
p38 MAP Kinase: A key enzyme in the inflammatory response.
-
Spleen Tyrosine Kinase (Syk): Involved in allergic and inflammatory responses.
-
Src Family Kinases: A group of non-receptor tyrosine kinases that play roles in cell growth, differentiation, and survival.
The synthetic strategies outlined above allow for the systematic modification of the pyridine core at the C4, C6, and O3 positions, enabling a comprehensive structure-activity relationship (SAR) study to optimize inhibitor potency and selectivity.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4,6-Dichloropyyridin-3-ol
Introduction: The Versatility of a Privileged Scaffold
4,6-Dichloropyridin-3-ol is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring two distinct chlorine atoms and a hydroxyl group, presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of the C4 and C6 positions allows for selective, stepwise functionalization, enabling the construction of diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in unlocking the synthetic potential of this scaffold, providing mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
This guide provides an in-depth exploration of the key palladium-catalyzed reactions of this compound, with a focus on explaining the underlying principles of regioselectivity and providing detailed, field-proven protocols for common transformations.
Understanding Regioselectivity: The C4 vs. C6 Position
A critical consideration when working with dichloropyridines is the regioselectivity of the cross-coupling reaction. The inherent electronic and steric properties of the pyridine ring dictate which chlorine atom is more susceptible to oxidative addition by the palladium catalyst, the first and often rate-determining step of the catalytic cycle.[3][4]
For dichloropyridines, the position adjacent to the nitrogen atom (the α-position, C6 in this case) is generally more electron-deficient and activated towards oxidative addition.[3] However, this innate preference can be influenced or even overridden by several factors:
-
Ligand Choice: The steric bulk and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center play a crucial role.[3] Very sterically hindered ligands can favor reaction at the less hindered C4 position by making the approach to the C6 position more difficult.[3][5] Conversely, specific ligands like Xantphos have been shown to promote selectivity for positions adjacent to the nitrogen.[3]
-
Catalyst Speciation: The nature of the active palladium species in solution can influence the reaction outcome. For instance, ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically enhance selectivity for the C4 position, possibly through the involvement of palladium nanoparticles.[5]
-
Reaction Conditions: The choice of solvent and base can also impact selectivity.[3] A systematic screening of these parameters is often necessary to optimize for a desired regioisomer.
Caption: Key factors controlling regioselective functionalization.
Core Palladium-Catalyzed Reactions and Protocols
The following sections detail the application of four major palladium-catalyzed cross-coupling reactions to the this compound scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron reagent.[6][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8]
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Application Note & Protocol:
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, targeting the C4 position. Achieving high C4 selectivity often requires the use of sterically hindered ligands or ligand-free conditions.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd(PEPPSI)-IPr (2-5 mol%)
-
(Optional Ligand) IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Dioxane/H₂O (e.g., 4:1) or Toluene
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if used), and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-chloropyridin-3-ol.
-
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Selectivity (C4:C6) | Typical Yield (%) | Reference |
| Pd(PEPPSI)-IPr | K₃PO₄ | Dioxane | 100 | ~10:1 | 70-90 | [5] |
| Pd(OAc)₂ / IPr | Cs₂CO₃ | Toluene | 110 | High C4 | 65-85 | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Mixture | 50-75 | General |
| Pd(OAc)₂ (Ligand-Free) | K₂CO₃ | DMF/H₂O | 100 | >99:1 | 70-95 | [5] |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst, although copper-free versions have been developed.[10][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials.[2]
Application Note & Protocol:
This protocol outlines the Sonogashira coupling of this compound. The C6 position is often more reactive in this transformation, but selectivity can be tuned. The hydroxyl group on the pyridine ring generally does not require protection.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-5.0 equiv)
-
Solvent: Anhydrous DMF or THF
-
Inert atmosphere setup
-
-
Step-by-Step Protocol:
-
To a Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 2-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water or saturated NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the alkynylated product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14][15] It has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.[13][16] The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction.[16][17]
Application Note & Protocol:
This protocol describes the mono-amination of this compound. Selectivity can be directed by the choice of ligand. For example, ligands like Xantphos can favor amination at the C6 position.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos, RuPhos, or BrettPhos (2-8 mol%)
-
Base: NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
-
Inert atmosphere setup
-
-
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 6-24 hours) via TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Heck Coupling: Vinylation of the Pyridine Ring
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, creating a new C-C bond.[18][19][20][21] The reaction is highly valuable for the vinylation of aryl rings and typically proceeds with excellent trans selectivity.[19]
Application Note & Protocol:
This protocol provides a general method for the Heck coupling of this compound with an activated alkene like an acrylate.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
(Optional Ligand) P(o-tol)₃ or PPh₃ (4-10 mol%)
-
Base: Et₃N or K₂CO₃ (1.5-2.0 equiv)
-
Solvent: Anhydrous DMF, Acetonitrile, or Toluene
-
Inert atmosphere setup
-
-
Step-by-Step Protocol:
-
Combine this compound, Pd(OAc)₂, the optional phosphine ligand, and the base in a dry Schlenk flask under an inert atmosphere.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions can take 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract several times with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the product via column chromatography.
-
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. thermofishersci.in [thermofishersci.in]
- 8. nobelprize.org [nobelprize.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. benchchem.com [benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Strategic Reactions of 4,6-Dichloropyridin-3-ol in Medicinal Chemistry
Introduction
4,6-Dichloropyridin-3-ol is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals.[1] Its unique structure, featuring two reactive chlorine atoms and a hydroxyl group on a pyridine ring, provides a valuable scaffold for synthesizing diverse and complex molecules. The chlorine atoms at the 4- and 6-positions are amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position can be readily functionalized. This trifunctional nature allows for precise, regioselective modifications, which is a critical advantage in the design of novel therapeutic agents.
This guide offers a comprehensive overview of the experimental setup for key reactions involving this compound, complete with detailed, step-by-step protocols and insights into the rationale behind the experimental choices.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyridine ring, further activated by the two chlorine substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] Generally, the chlorine atom at the 4-position is more reactive towards nucleophiles due to stronger activation by the ring nitrogen.
Rationale for Experimental Choices:
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the reactants and stabilize the intermediate Meisenheimer complex, which lowers the reaction's activation energy.[2]
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for deprotonating the nucleophile, thereby increasing its reactivity without competing in the substitution.
-
Temperature: The reaction typically requires elevated temperatures, ranging from 80 to 150 °C, to proceed at a reasonable rate.
Experimental Protocol: Synthesis of 4-(Arylamino)-6-chloropyridin-3-ol
This protocol details the reaction between this compound and an aniline derivative.
Workflow Diagram:
Caption: SNAr Reaction Workflow.
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected aniline derivative (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.
-
Heat the flask in a preheated oil bath at 120 °C and stir for 12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(arylamino)-6-chloropyridin-3-ol.
Quantitative Data Summary:
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 87 |
| 2 | 4-Chloroaniline | 91 |
| 3 | 3-Toluidine | 89 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] These reactions are powerful tools for forming carbon-carbon bonds.
Rationale for Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.[5][6]
-
Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.[5]
Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 4-Aryl-6-chloropyridin-3-ol
This protocol describes a selective coupling at the C4 position.[7]
Workflow Diagram:
Caption: Suzuki Cross-Coupling Workflow.
Step-by-Step Methodology:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to a concentration of 0.1 M.
-
Heat the reaction mixture to 90 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 4-aryl-6-chloropyridin-3-ol product.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 82 |
| 2 | 4-Methylphenylboronic acid | 88 |
| 3 | 3-Furylboronic acid | 75 |
O-Functionalization of the Hydroxyl Group
The hydroxyl group at the 3-position can be easily converted into ethers or esters to modify the molecule's physicochemical properties, such as solubility and lipophilicity.
Rationale for Experimental Choices:
-
Reagents: For etherification, an alkyl halide is used with a base. For esterification, an acyl chloride or anhydride is reacted, often with a non-nucleophilic base.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the hydroxyl group to form a more reactive alkoxide.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are used to prevent unwanted side reactions with water.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol details the synthesis of 4,6-dichloro-3-(benzyloxy)pyridine.
Workflow Diagram:
Caption: O-Alkylation Reaction Workflow.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-alkylated product.
Quantitative Data Summary:
| Entry | Alkyl Halide | Yield (%) |
| 1 | Benzyl bromide | 96 |
| 2 | Ethyl iodide | 93 |
| 3 | Propargyl bromide | 91 |
Safety and Handling
This compound and its derivatives may cause skin, eye, and respiratory irritation.[8][9][10] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.[12]
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4,6-Dichloropyridin-3-ol Derivatives
Introduction
Substituted pyridin-3-ol scaffolds, particularly those bearing halogen atoms, are privileged structures in medicinal chemistry and materials science. 4,6-Dichloropyridin-3-ol, in particular, serves as a versatile synthetic building block for the generation of a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3][] Its di-chloro substitution provides two reactive sites for subsequent functionalization via nucleophilic substitution or cross-coupling reactions, while the hydroxyl group can be used for ether or ester formation. The inherent chemical reactivity and versatility of this scaffold make it a valuable intermediate in drug discovery programs targeting a range of therapeutic areas.[2]
The transition from small-scale laboratory synthesis to a robust, scalable process suitable for kilogram-scale production presents significant challenges. These include the need for cost-effective starting materials, process safety, minimization of hazardous reagents, and purification methods that avoid laborious and costly techniques like column chromatography. This document provides a comprehensive guide for researchers and process chemists on a scalable synthetic approach to this compound, focusing on practical methodologies, process optimization, and critical safety considerations.
Strategic Overview: Synthetic Pathways to the Pyridin-3-ol Core
Several strategies can be envisioned for the construction of the this compound core. A critical analysis of these routes is essential for selecting a pathway that is amenable to scale-up.
Route A: Synthesis from Malonic Acid Derivatives
This classical approach involves the condensation of malonic acid derivatives with an appropriate amine source, followed by cyclization and subsequent chlorination.[5][6] The malonic ester synthesis is a powerful tool for forming substituted acetic acids and can be adapted for heterocyclic synthesis.[7][8][9] This route often benefits from readily available and inexpensive starting materials.
Route B: Vilsmeier-Haack Based Cyclization
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[10][11][12] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile.[10][13] This reaction can be ingeniously applied to acyclic precursors to induce a cyclization-chlorination cascade, directly affording the desired dichloropyridinol structure. This approach can be highly efficient, telescoping multiple transformations into a single operational step.
Route C: Modification of Pre-existing Pyridine Scaffolds
An alternative strategy involves starting with a functionalized pyridine and introducing the required chloro and hydroxyl groups. For instance, one could start from a diaminopyridine, perform diazotization followed by hydrolysis to install the hydroxyl group, and then introduce chlorine atoms via Sandmeyer-type reactions. However, these multi-step sequences can be lower yielding and may present challenges with regioselectivity and the handling of potentially unstable diazonium intermediates at scale.
Strategic Assessment: For the purposes of scalability, efficiency, and convergence, Route B (Vilsmeier-Haack Based Cyclization) presents the most promising approach. It is a one-pot reaction that constructs the heterocyclic core and installs the necessary chlorine atoms simultaneously, often from simple, acyclic precursors. This avoids lengthy synthetic sequences and complex purification of intermediates.
Recommended Scale-Up Protocol: Vilsmeier-Haack Cyclization Route
This protocol details a robust and scalable, one-pot synthesis of this compound starting from N,N-dimethyl-3-oxobutanamide. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Reaction Scheme
Caption: One-pot synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Recommendation | Notes |
| N,N-Dimethyl-3-oxobutanamide | ≥98% | Commercial | Ensure dryness. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial | Highly corrosive and water-reactive. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use of anhydrous grade is critical for Vilsmeier reagent formation. |
| Dichloromethane (DCM) | ACS Grade | Commercial | Used for extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For neutralization. |
| Brine | Saturated Aqueous | Lab Prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic phase. |
| Jacketed Glass Reactor | Appropriate Volume | Major Lab Supplier | With overhead stirrer, temperature probe, and addition funnel. |
| Chiller/Heater Circulator | - | - | For precise temperature control of the reactor. |
Step-by-Step Protocol
Part 1: Vilsmeier Reagent Formation and Reaction
-
Reactor Setup: Set up a dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Reagent Charge: Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Begin stirring and cool the solvent to 0-5 °C using the circulator.
-
POCl₃ Addition (Critical Step): Add phosphorus oxychloride (POCl₃) (3.5 eq.) dropwise via the addition funnel to the cooled DMF. Causality: The reaction between DMF and POCl₃ is highly exothermic and forms the electrophilic Vilsmeier reagent (a chloroiminium salt).[13] Slow, controlled addition is crucial to manage the exotherm and prevent runaway reactions. Maintain the internal temperature below 10 °C throughout the addition.
-
Vilsmeier Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. A pale yellow to off-white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Add N,N-dimethyl-3-oxobutanamide (1.0 eq.) dropwise to the reaction mixture, maintaining the internal temperature below 15 °C.
-
Reaction Heating: Once the substrate addition is complete, slowly heat the reaction mixture to 80-85 °C. Hold at this temperature and monitor the reaction progress by HPLC or TLC (e.g., every 2 hours). The reaction is typically complete within 6-12 hours. Causality: Heating provides the necessary activation energy for the cyclization and subsequent chlorination steps that form the pyridine ring.
Part 2: Aqueous Work-up and Isolation
-
Cooling: Once the reaction is deemed complete, cool the reactor contents to room temperature (20-25 °C).
-
Quenching (Critical Step): Carefully and slowly transfer the reaction mixture onto a stirred slurry of crushed ice and water. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. Causality: The quench hydrolyzes any remaining Vilsmeier reagent and phosphorus species. The large volume of ice/water helps to control the temperature of this vigorous process.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH is adjusted to 7-8. Be cautious of gas evolution (CO₂). Causality: Neutralization is required to bring the product out of its protonated, water-soluble form and to neutralize the acidic medium, making it suitable for extraction.
-
Extraction: Transfer the neutralized aqueous slurry to a separatory funnel and extract the product with dichloromethane (DCM) (3 x appropriate volume).
-
Washing: Combine the organic extracts and wash sequentially with water and then saturated brine. Causality: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Part 3: Purification
-
Crystallization: The crude this compound can often be purified by crystallization. A common solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5 °C to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40-50 °C to a constant weight.
Process Workflow Diagram
Caption: Scalable workflow for this compound synthesis.
Analytical Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
| Technique | Expected Results for this compound | Purpose |
| ¹H NMR | Two singlets in the aromatic region, corresponding to the two pyridine protons. A broad singlet for the hydroxyl proton. | Confirms molecular structure and identity. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyridine ring. | Confirms carbon skeleton. |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[14] | Assesses purity and confirms molecular weight. |
| Purity by HPLC | >97% purity is typically achievable with this protocol.[15] | Quantifies the purity of the final product. |
| Melting Point | A sharp melting point consistent with literature values. | A good indicator of purity. |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield. Have a sodium bicarbonate solution ready for quenching any spills.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Strict temperature control and slow, controlled addition of reagents are paramount to prevent runaway reactions.
-
HCl Gas Evolution: The reaction quench liberates significant amounts of hydrogen chloride gas. Ensure adequate ventilation and consider using a scrubber for large-scale operations.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and minimize exposure.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents/solvents; poor extraction. | Ensure anhydrous conditions. Extend reaction time. Perform additional extractions. Check pH during work-up. |
| Dark-colored Crude Product | Reaction temperature too high; decomposition. | Maintain strict temperature control during POCl₃ addition and reaction heating. |
| Difficulty with Crystallization | Product is oily or impure; incorrect solvent system. | Attempt to purify a small portion by flash chromatography to obtain a seed crystal. Screen different solvent systems. |
| Emulsion during Extraction | Fine particulate matter; pH near neutral. | Add saturated brine to the separatory funnel. Allow the mixture to stand. Filter the entire mixture if necessary. |
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. BUILDING BLOCKS [chemdiv.com]
- 5. EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]
- 6. US4914226A - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. PubChemLite - this compound (C5H3Cl2NO) [pubchemlite.lcsb.uni.lu]
- 15. This compound | 1196157-47-7 | INDOFINE Chemical Company [indofinechemical.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4,6-Dichloropyridin-3-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4,6-Dichloropyridin-3-ol. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this critical building block. Our goal is to empower you to optimize your reaction yields and navigate the potential challenges of this synthesis with confidence.
I. Understanding the Synthesis: Core Principles
The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyridine precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. This reaction is often performed under controlled temperature conditions and may employ a base to facilitate the reaction and neutralize the generated HCl.
A plausible synthetic route starts from a suitable dihydroxypyridine or a related precursor, which is then subjected to dichlorination. The regioselectivity of the chlorination is a critical aspect to control to ensure the desired product is obtained with high purity.
II. Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Formation
Possible Cause: Incomplete reaction due to insufficient reactivity of the starting material or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity and identity of your starting hydroxypyridine precursor using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. If the reaction is sluggish at lower temperatures, a gradual increase may be necessary. Conversely, excessively high temperatures can lead to decomposition. A temperature range of 80-120°C is often a good starting point for chlorination with POCl₃.[1]
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has not gone to completion, extending the reaction time may be beneficial.
-
Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylaniline, can accelerate the reaction.[2]
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause: Competing side reactions, such as the formation of isomeric products or over-chlorination.
Troubleshooting Steps:
-
Precise Temperature Control: Maintaining a consistent and optimized temperature is crucial for selectivity. Fluctuations can favor the formation of undesired byproducts.
-
Stoichiometry of Reagents: Carefully control the molar ratio of the starting material to the chlorinating agent (POCl₃). An excess of POCl₃ might lead to over-chlorination or other side reactions. A solvent-free approach using equimolar amounts of POCl₃ has been shown to be effective for similar substrates.[2][3]
-
Controlled Addition of Reagents: Adding the chlorinating agent dropwise or in portions can help to control the reaction exotherm and improve selectivity.
-
Choice of Base: If a base is used, its nature and stoichiometry can influence the reaction outcome. Hindered amines can be employed to minimize side reactions.
Problem 3: Difficult Purification of the Final Product
Possible Cause: Presence of persistent impurities, unreacted starting materials, or byproducts with similar physical properties to the desired product.
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction is complete, quenching the reaction mixture with ice-water is a common procedure. Careful adjustment of the pH with a suitable base (e.g., sodium carbonate or sodium hydroxide) can help to precipitate the product while keeping some impurities in solution.
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallizing this compound while leaving impurities in the mother liquor.
-
Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A systematic evaluation of different eluent systems is necessary to achieve good separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
While several routes may exist, a common precursor would be a dihydroxypyridine that can be selectively chlorinated at the 4 and 6 positions. The specific choice of starting material can depend on its commercial availability and cost.
Q2: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure that all glassware is dry before use.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system that provides good separation between the starting material, product, and any potential byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active. HPLC can provide more quantitative information on the reaction progress.
Q4: Can I use a solvent in the chlorination reaction with POCl₃?
While solvent-free reactions can be advantageous in terms of simplified work-up and reduced waste, using an inert, high-boiling solvent like toluene or xylene can sometimes help to control the reaction temperature more effectively, especially on a larger scale.[1]
Q5: What is the role of a base in the chlorination reaction?
A base, such as pyridine or N,N-diisopropylethylamine, can be added to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This can prevent potential acid-catalyzed side reactions and drive the reaction to completion.
IV. Experimental Workflow & Data
Table 1: General Reaction Parameters for Chlorination of Hydroxypyridines
| Parameter | Recommended Range | Notes |
| Starting Material | Dihydroxypyridine derivative | Purity should be >98% |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 1-3 equivalents |
| Base (Optional) | Pyridine, N,N-Diisopropylethylamine | 1-2 equivalents |
| Temperature | 80 - 140 °C | Monitor for exotherms |
| Reaction Time | 2 - 12 hours | Monitor by TLC/HPLC |
| Work-up | Quenching with ice-water, pH adjustment | Careful addition to control exotherm |
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to diagnosing and resolving low yield issues.
V. References
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4398-4406. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Chlorination Conditions. Retrieved from --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. --INVALID-LINK--
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. Retrieved from --INVALID-LINK--
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Navigating Reactions with 4,6-Dichloropyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered in reactions with this versatile synthetic building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, thereby improving your reaction efficiency, yield, and product purity.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the underlying chemistry and actionable steps to resolve them.
Issue 1: Formation of Regioisomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a mono-amination on this compound and obtaining a mixture of two isomeric products. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in SNAr reactions with di-substituted pyridines. The two chlorine atoms at the C4 and C6 positions of this compound can both be displaced by a nucleophile, leading to a mixture of 4-substituted and 6-substituted products. The regioselectivity of this reaction is influenced by both electronic and steric factors.
Causality:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates both the C4 and C6 positions towards nucleophilic attack. The position more susceptible to attack can be influenced by the electronic nature of substituents on the nucleophile and the pyridine ring itself.
-
Steric Hindrance: The steric bulk of the incoming nucleophile can play a significant role. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the Meisenheimer intermediate, thereby affecting the regioselectivity. For instance, aprotic polar solvents like DMSO or DMF are commonly used and can influence which isomer is favored.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Choice of Base: If a base is used, its steric bulk and strength can influence the outcome. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the primary nucleophile.
-
Solvent Screening: Perform the reaction in a variety of solvents (e.g., THF, Dioxane, Acetonitrile, Toluene) to determine the optimal medium for regioselectivity.
-
Protecting Group Strategy: In some cases, protecting the hydroxyl group at the 3-position can alter the electronic properties of the ring and improve the selectivity of the substitution reaction.
Visualizing the Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Over-reaction and Formation of Di-substituted Products in SNAr
Question: I am trying to synthesize a mono-amino substituted derivative, but I am observing a significant amount of the di-amino product. How can I prevent this?
Answer:
The formation of di-substituted products occurs when the mono-substituted product reacts further with the nucleophile. This is a common issue when the mono-substituted product is more reactive than the starting material.
Causality:
-
Stoichiometry: Using an excess of the nucleophile will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the second substitution to occur.
-
Reactivity of the Intermediate: The electronic properties of the mono-substituted intermediate may make it more susceptible to a second nucleophilic attack than the starting this compound.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile at all times, which disfavors the second substitution.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first in many cases.
Issue 3: Side Products in O-Alkylation (Williamson Ether Synthesis)
Question: During the O-alkylation of the hydroxyl group on this compound, I am observing an unexpected side product. What could it be and how can I avoid it?
Answer:
The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3][4][5] However, several side reactions can occur.
Common Side Products and Their Causes:
| Side Product | Cause | Mitigation Strategy |
| N-Alkylated Pyridinium Salt | The pyridine nitrogen is also nucleophilic and can be alkylated by the alkyl halide. | Use a less reactive alkylating agent if possible. Optimize the reaction temperature and time to favor O-alkylation. |
| Elimination Product (Alkene) | If a sterically hindered base or a secondary/tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution.[1][5] | Use a primary alkyl halide. If a secondary halide must be used, use a less hindered base and lower the reaction temperature. |
| SNAr Product | If a strong base is used at elevated temperatures, it may act as a nucleophile and displace one of the chloro groups on the pyridine ring. | Use a milder base (e.g., K2CO3 instead of NaH) and maintain a moderate reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki coupling reactions with this compound?
A1: In Suzuki coupling reactions, where the chloro groups are replaced with an aryl or vinyl group from a boronic acid, the most common side products are:
-
Homocoupling of the boronic acid: This results in a biaryl product derived from the boronic acid. It can be minimized by using a well-defined palladium catalyst and carefully controlling the reaction conditions.[6][7][8][9]
-
Protodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous.
-
Mono-coupled product: If the goal is di-substitution, incomplete reaction will lead to the mono-coupled product as a side product. This can be addressed by increasing the equivalents of the boronic acid and the reaction time.
Q2: How can I purify my desired product from these common side products?
A2: Purification strategies will depend on the specific properties of your product and the side products.
-
Column Chromatography: This is the most common and versatile method for separating products with different polarities.
-
Recrystallization: If your desired product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for purification.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The desired product can often be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Q3: Are there any stability issues with this compound under typical reaction conditions?
A3: this compound is generally a stable compound. However, under strongly basic or high-temperature conditions, decomposition or unwanted side reactions can occur. It is always advisable to conduct small-scale test reactions to determine the optimal conditions for your specific transformation.
Experimental Protocol: Regioselective Mono-amination of this compound
This protocol provides a general procedure for a regioselective mono-amination reaction, with a focus on minimizing the formation of the di-substituted byproduct.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equivalents) to the solution.
-
In a separate flask, prepare a solution of the amine (1.1 equivalents) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour.
-
Once the starting material is consumed and minimal di-substituted product is observed, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Visualizing the Reaction Pathway:
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Dichloropyridin-3-ol
Welcome to the dedicated technical support guide for 4,6-Dichloropyridin-3-ol. As a pivotal building block in pharmaceutical and organic synthesis, achieving high purity of this compound is critical for the success of subsequent reactions.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to navigate the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound is a chlorinated pyridine derivative. Understanding its basic properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1196157-47-7 | [1][2] |
| Molecular Formula | C₅H₃Cl₂NO | [1][2] |
| Molecular Weight | 163.99 g/mol | [1][2] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | 2-8°C, under dry conditions | [1] |
Q2: What are the most common impurities found in crude this compound?
Impurities typically originate from the synthetic route, which often involves the chlorination of a precursor molecule.[3][4] Common impurities may include:
-
Starting Materials: Unreacted precursors like 4,6-dihydroxypyrimidine.
-
Regioisomers: Other dichloropyridinol isomers formed during non-selective chlorination.
-
Under-chlorinated Species: Mono-chlorinated pyridinol intermediates.
-
Solvent Residues: Residual solvents from the synthesis and work-up.
-
Degradation Products: The molecule can be susceptible to degradation under harsh pH or high-temperature conditions, potentially leading to hydroxypyrimidine by-products.[5]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, under a dry, inert atmosphere if possible.[1][2]
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7][8] Avoid contact with skin and eyes.[7]
Purification Strategy Workflow
The choice of purification method depends on the impurity profile of the crude material. The following workflow provides a logical approach to selecting the appropriate technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low recovery or purity after recrystallization.
-
Probable Cause: The primary challenge in recrystallization is selecting an appropriate solvent system where the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[9] Using a suboptimal solvent, cooling the solution too quickly, or the presence of insoluble impurities can all lead to poor results.
-
Expert Solution & Protocol:
-
Solvent Screening (Microscale):
-
Place ~10-20 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating.[9]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent.[9]
-
Solvent Class Examples for Screening Polarity Protic Water, Ethanol, Isopropanol High Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile Medium Aprotic Non-Polar Toluene, Dichloromethane, Hexanes Low Mixed Solvents Ethanol/Water, Toluene/Hexanes Variable -
Detailed Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Maintaining a near-boiling temperature is key.[9]
-
If insoluble impurities are present: Perform a hot gravity filtration to remove them.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum. Verify purity via melting point analysis or another analytical technique.
-
-
Issue 2: Poor separation during column chromatography.
-
Probable Cause: The compound and its impurities have similar polarities, leading to overlapping bands on the column. This can be caused by an improperly chosen mobile phase (eluent), overloading the column, or poor column packing.
-
Expert Solution & Protocol:
-
TLC for Eluent Selection: The key to good separation is selecting a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound on a silica gel TLC plate.[10]
-
Start with a moderately polar system like 30% Ethyl Acetate in Hexanes.
-
If the Rf is too low (stuck at the baseline), increase the polarity of the eluent (e.g., 50% Ethyl Acetate).
-
If the Rf is too high (at the solvent front), decrease the polarity (e.g., 10% Ethyl Acetate).
-
-
Proper Column Chromatography Technique:
-
Packing: Use the "slurry method" to pack the column with silica gel to avoid cracks and channels.[11]
-
Loading: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column with the optimized eluent system, collecting fractions and analyzing them by TLC to identify which ones contain the pure product.
-
-
Issue 3: The purified product is an oil or fails to crystallize.
-
Probable Cause: The presence of residual solvent or a persistent impurity is preventing the formation of a crystal lattice. Sometimes, even highly pure compounds can form stubborn oils.
-
Expert Solution & Protocol:
-
Trituration: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Add a small amount of a non-polar solvent (e.g., cold hexanes or diisopropyl ether) to the oil.[12]
-
Use a spatula or glass rod to scratch the inside of the flask and agitate the mixture. This mechanical action can induce nucleation and crystallization.[9]
-
Once a solid forms, continue stirring for 10-15 minutes, then collect the solid by filtration.
-
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the material under high vacuum, sometimes with gentle heating (if the compound is thermally stable).
-
Troubleshooting Flowchart: Failed Recrystallization
Caption: Troubleshooting steps for a failed recrystallization.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. This compound | 1196157-47-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling of 4,6-Dichloropyridin-3-ol
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 4,6-Dichloropyridin-3-ol. This challenging substrate, while a valuable building block, presents unique hurdles due to its electronic properties and functional group arrangement. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you troubleshoot failed experiments, optimize reaction conditions, and achieve your synthetic goals.
Troubleshooting Guide: Diagnosing and Solving Common Failures
This section addresses the most frequent issues encountered during the Suzuki coupling of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of corrective actions.
Problem 1: My reaction shows low to no conversion of the starting material.
Q: I've run the reaction overnight, but TLC/LCMS analysis shows mostly unreacted this compound. What are the primary causes and how can I fix this?
A: Low or no conversion in a Suzuki coupling involving an electron-deficient heteroaryl chloride is a common, multi-faceted problem. The root cause often lies in the challenging nature of the oxidative addition step or the deactivation of the catalyst. Let's break down the diagnostic workflow.
Initial Checks & Solutions:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Any exposure can lead to the formation of inactive palladium oxides.
-
Action: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware hot from the oven under a positive pressure of high-purity argon or nitrogen.
-
-
Catalyst and Ligand Quality: Palladium precatalysts and, especially, phosphine ligands can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[1]
-
Action: Use a freshly opened bottle of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand. If you suspect ligand oxidation, consider using air-stable pre-catalysts like those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3).[3]
-
-
Sub-optimal Ligand Choice: The C-Cl bond on an electron-deficient pyridine ring is notoriously difficult to activate. This requires a catalyst system that is both highly active and stable. The oxidative addition step is often rate-limiting.[4]
-
Action: Standard ligands like PPh₃ are often ineffective.[3] The key is to use bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is essential for the oxidative addition of aryl chlorides.[2][4]
-
Recommendation: Screen a panel of modern "Buchwald-type" ligands. Excellent starting points include SPhos, XPhos, and RuPhos .
-
Table 1: Recommended Catalyst Systems for Challenging Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics | Source(s) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-5% | Highly active for heteroaryl chlorides. | [5] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-5% | Excellent for sterically hindered substrates. | [6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1-5% | Effective for a broad range of aryl chlorides. | [7] |
| Pd(Amphos)₂Cl₂ | N/A (pre-catalyst) | 1-2% | Air-stable complex with proven efficacy for heteroaryl chlorides. | [8] |
Problem 2: My starting material is consumed, but the yield is low due to significant side product formation.
Q: My desired product is present, but my sample is contaminated with byproducts like the deboronated starting material or homocoupled boronic acid. What causes these side reactions and how can I suppress them?
A: The formation of side products points to a mismatch in the relative rates of the productive catalytic cycle versus off-cycle decomposition pathways.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the most common failure mode, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[9] This process is often catalyzed by the base and exacerbated by high temperatures and the presence of water.[1][9]
-
Cause: The boronic acid is unstable under the reaction conditions. Electron-deficient or certain heteroaryl boronic acids are particularly prone to this.[1]
-
Solutions:
-
Use a Milder, Anhydrous Base: Switch from strong aqueous bases (like NaOH or K₂CO₃ in water) to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) under strictly anhydrous conditions.[2]
-
Employ a Stable Boron Reagent: Convert your boronic acid to a more robust derivative, such as a pinacol boronic ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate . These reagents act as slow-release sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1][10]
-
Lower the Temperature: If thermally stable, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
-
-
Homocoupling (Biphenyl Formation): This occurs when two molecules of your boronic acid couple together.
-
Cause: This is often promoted by the presence of oxygen or occurs during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as the reductant.[9][11]
-
Solutions:
-
Rigorous Degassing: As mentioned before, scrupulously exclude oxygen from your reaction.[1]
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for reductive activation by the boronic acid.
-
-
-
Dehalogenation: The starting material's chlorine atom is replaced by a hydrogen.
-
Cause: This can occur if the transmetalation step is slow relative to other pathways. A hydride species, sometimes originating from the solvent or base, can intercept the Pd(II)-aryl intermediate, leading to reductive elimination of the dehalogenated arene.[11]
-
Solutions:
-
Optimize the Base/Solvent System: This can accelerate the transmetalation step. Using a stronger base or a more polar solvent can sometimes help.
-
Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can increase the rate of transmetalation through Le Châtelier's principle.
-
-
Diagram 1: Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A: This substrate combines three challenging features:
-
Aryl Chlorides: C-Cl bonds are significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) catalyst kinetically demanding.[4]
-
Electron-Deficient Heterocycle: The pyridine ring is electron-poor, which, while helping to activate the C-Cl bond slightly compared to an electron-rich aryl chloride, can also lead to catalyst inhibition through coordination of the ring nitrogen to the palladium center.
-
Hydroxyl Group: The acidic proton of the phenol can interfere with the reaction. It may need to be deprotonated by the base, which can affect the substrate's solubility and electronic properties. In some cases, the resulting phenoxide can act as a ligand and poison the catalyst.[12][13] While protection (e.g., as a methyl or benzyl ether) is an option, many modern catalyst systems exhibit good functional group tolerance.
Q2: Can I achieve selective mono-arylation at either the C4 or C6 position?
A: Yes, selective mono-arylation is often achievable, but can be difficult to control. Generally, the C6 position (ortho to the ring nitrogen) is more sterically accessible and electronically activated, making it the kinetically favored site for oxidative addition. However, factors like the choice of ligand can influence selectivity. Very bulky ligands may favor reaction at the less-hindered C4 position. Achieving high selectivity often requires careful screening of ligands, bases, and solvents.[5][14][15]
Q3: What is the fundamental mechanism of the Suzuki coupling, and where do my reagents fit in?
A: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[11][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of your this compound to form a Pd(II) complex. This is often the slowest step for aryl chlorides.
-
Transmetalation: The base (e.g., K₃PO₄) activates the boronic acid, forming a more nucleophilic "boronate" species. This species then transfers its organic group (from your boronic acid) to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups (the pyridine and the group from the boronic acid) on the palladium complex couple and are ejected from the metal center, forming the new C-C bond of your product and regenerating the Pd(0) catalyst for the next cycle.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Place the magnetic stir bar, this compound, arylboronic acid, and K₃PO₄ into the reaction vessel inside a glovebox or under a strong counterflow of argon.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS analysis of small aliquots. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of an Arylboronic Acid Pinacol Ester
Use this protocol if you suspect protodeboronation is a major issue.
Part A: Esterification
-
In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete in 2-4 hours when water evolution ceases.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester by recrystallization or chromatography.
Part B: Suzuki Coupling
-
Follow Protocol 1 exactly as written, but substitute the arylboronic acid with the corresponding arylboronic acid pinacol ester (1.5 equiv). The pinacol ester will slowly hydrolyze under the reaction conditions to generate the active boronic acid, minimizing decomposition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Regioselectivity in 4,6-Dichloropyridin-3-ol Functionalization
Welcome to the technical support center for 4,6-Dichloropyridin-3-ol. This versatile heterocyclic building block is a cornerstone in the synthesis of novel pharmaceutical and agrochemical agents. However, its rich functionality presents a significant synthetic challenge: controlling regioselectivity. With multiple reactive sites—a nucleophilic hydroxyl group, two distinct chlorinated carbons (C4 and C6), and two activatable C-H bonds (C2 and C5)—achieving site-selective modification requires a nuanced understanding of the substrate's electronic properties and careful optimization of reaction conditions.
This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning required to overcome poor selectivity and low yields.
Core Concepts: Understanding the Reactivity of this compound
Before troubleshooting specific reactions, it is crucial to understand the inherent electronic landscape of the molecule. The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, rendering the ring electron-deficient. This electronic pull particularly activates the C4 and C6 positions for nucleophilic attack. Conversely, the hydroxyl group at C3 is electron-donating through resonance.
A critical, and often overlooked, aspect is the existing tautomeric equilibrium between the pyridin-3-ol form and its corresponding pyridin-3(6H)-one isomer. This equilibrium can dramatically influence the outcome of reactions targeting the hydroxyl group, as it introduces a competing nucleophilic nitrogen atom.
Caption: Tautomeric equilibrium of the core scaffold.
Troubleshooting Guide & Frequently Asked Questions
Section 1: Issues in O-Functionalization (Alkylation & Acylation)
Question: I'm attempting an O-alkylation on this compound using NaH and an alkyl halide in DMF, but I'm getting a mixture of O-alkylated and N-alkylated products with low overall yield. What is happening and how can I improve O-selectivity?
Answer: This is a classic problem stemming from the ambident nucleophilicity of the pyridinol/pyridone system. The deprotonated intermediate has negative charge density on both the oxygen and the nitrogen of the tautomeric form, leading to competitive alkylation.
-
Primary Cause: Tautomerism and Nucleophilicity. The pyridin-3-ol exists in equilibrium with its pyridin-3(6H)-one tautomer. In polar aprotic solvents like DMF, the formation of the pyridone tautomer and subsequent N-alkylation can be significant. The choice of base, cation, and electrophile hardness are critical to controlling the reaction site.
-
Solution 1: Optimize Base and Solvent Conditions. The key is to favor the generation and reaction of the oxygen-centered anion (the phenoxide-like species).
-
Base/Solvent System: While NaH is a strong base, using a weaker base like potassium carbonate (K₂CO₃) in a less polar solvent such as acetone or acetonitrile can favor O-alkylation. The "harder" potassium cation (K⁺) coordinates more strongly with the "hard" oxygen atom, increasing its nucleophilicity relative to the "softer" nitrogen atom.
-
HSAB Theory: Hard-Soft Acid-Base (HSAB) theory provides a useful framework. The oxygen anion is a "hard" nucleophile, while the nitrogen anion is "softer". To favor O-alkylation, use a "hard" electrophile.[1] For instance, diethyl sulfate is harder than ethyl iodide and will show a greater preference for the oxygen.[2]
-
-
Solution 2: Phase-Transfer Catalysis. Employing phase-transfer catalysis (PTC) with a base like aqueous NaOH or K₂CO₃ in a biphasic system (e.g., Toluene/Water) with a catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The quaternary ammonium cation pairs with the oxygen anion in the organic phase, shielding it and promoting selective O-alkylation.
Table 1: Conditions Influencing N- vs. O-Alkylation Selectivity
| Factor | Favors O-Alkylation (Desired) | Favors N-Alkylation (Side-Product) | Rationale |
| Solvent | Less polar (Acetone, Toluene) | Polar Aprotic (DMF, DMSO) | Polar aprotic solvents stabilize the pyridone tautomer. |
| Base Cation | K⁺, Cs⁺ (e.g., K₂CO₃, Cs₂CO₃) | Na⁺ (e.g., NaH) | Harder cations preferentially coordinate with the hard oxygen atom. |
| Electrophile | Hard (e.g., R₂SO₄, R-OTs) | Soft (e.g., R-I) | HSAB Principle: Hard-hard and soft-soft interactions are favored.[1][2] |
| Temperature | Lower Temperatures (0 °C to RT) | Higher Temperatures | Higher energy can overcome the selective barrier. |
Recommended Protocol for Selective O-Alkylation:
-
To a stirred suspension of this compound (1.0 eq.) and finely ground K₂CO₃ (2.0 eq.) in acetone (10 mL/mmol), add the alkylating agent (e.g., diethyl sulfate, 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux (40-50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired O-alkylated product.
Section 2: Regiocontrol in Palladium-Catalyzed Cross-Coupling
Question: My Suzuki-Miyaura coupling with an arylboronic acid is giving me a mixture of C4- and C6-substituted regioisomers. How can I selectively functionalize only the C4 position?
Answer: Achieving regioselectivity in cross-coupling reactions of dichloropyridines is a common and solvable challenge. The electronic environments of the C4 (para to N) and C6 (ortho to N) positions are different, but both are activated towards the initial oxidative addition step of the catalytic cycle. Selectivity is therefore not inherent and must be controlled, primarily through ligand choice.[3]
-
Primary Cause: Competing Oxidative Addition. The palladium catalyst can undergo oxidative addition into either the C4-Cl or C6-Cl bond. Without a directing influence, a mixture is often obtained. The C6 position is often considered more electronically activated due to its proximity to the nitrogen, but the C4 position is also highly activated.[3][4]
-
Solution 1: Ligand-Controlled Steric Hindrance. This is the most powerful strategy. By using a sterically bulky ligand on the palladium center, you can physically block the more accessible C6 position, forcing the catalyst to react at the less hindered C4 position.
-
Solution 2: Ligand-Free Conditions. Intriguingly, for some dichloropyridine systems, ligand-free conditions (often called "Jeffery" conditions), which may involve the formation of palladium nanoparticles, have been shown to dramatically enhance C4-selectivity.[3][5]
Caption: Decision workflow for optimizing C4-selectivity.
Recommended Protocol for C4-Selective Suzuki Coupling:
-
In an oven-dried flask, combine 4,6-dichloro-3-alkoxypyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq.).
-
Add the palladium catalyst system: Pd₂(dba)₃ (2 mol %) and a bulky ligand such as XPhos (4.5 mol %).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically dioxane/water (e.g., 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Section 3: Direct C-H Functionalization
Question: I want to introduce a substituent at a C-H position before modifying the chlorides. Is this possible, and how do I control whether I functionalize C2 or C5?
Answer: Yes, direct C-H functionalization is a powerful strategy. The regioselectivity is governed by the acidity of the C-H bonds, which is influenced by the electronic effects of the surrounding substituents (N, Cl, and OH).
-
Primary Cause: Differential C-H Acidity. The C2 position is generally the most acidic and thus the most likely site for deprotonation. This is due to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen and the C3-hydroxyl group. The C5 position is less acidic. Therefore, reactions proceeding via a deprotonation-electrophile quench mechanism, such as directed ortho-metalation (DoM), will overwhelmingly favor the C2 position.[6][7]
-
Solution: Directed ortho-Metalation (DoM) for C2-Functionalization.
-
Conditions: This reaction is highly sensitive and must be performed under strictly anhydrous conditions at very low temperatures to prevent side reactions. Use a strong, non-nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Crucial Parameter: The temperature must be maintained at -78 °C (a dry ice/acetone bath) during the deprotonation and the subsequent addition of the electrophile.[4][8] Allowing the reaction to warm prematurely can lead to decomposition or undesired side reactions.
-
Recommended Protocol for C2-Lithiation and Functionalization:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Argon).
-
Dissolve the 4,6-dichloro-3-alkoxypyridine starting material (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare LDA by adding n-BuLi (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Slowly add the freshly prepared LDA solution to the pyridine solution at -78 °C and stir for 1 hour to ensure complete deprotonation at C2.
-
Add the desired electrophile (e.g., iodine, benzaldehyde, TMSCl) (1.2 eq.) as a solution in THF, keeping the temperature at -78 °C.
-
After stirring for another 1-2 hours at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction. Purify by column chromatography.
Section 4: Advanced Strategy - The Pyridine N-Oxide Approach
Question: I'm still struggling to achieve the desired selectivity in C-H functionalization. Are there any alternative strategies to fundamentally change the reactivity of the pyridine ring?
Answer: Absolutely. A powerful, albeit multi-step, strategy is the temporary conversion of the pyridine to its corresponding N-oxide. This completely alters the electronic distribution of the ring and provides unique and often highly selective reactivity.
-
Principle of Reactivity Inversion: The N-oxide group is strongly electron-withdrawing by induction but can be electron-donating by resonance. This has two major effects:
-
It makes the C2 and C6 positions extremely electron-deficient and highly susceptible to attack by both nucleophiles and certain organometallic reagents in direct arylation protocols.[9][10]
-
It activates the C2-H and C6-H bonds for specific palladium-catalyzed C-H functionalization reactions that are often completely selective for these positions.[9]
-
-
The Workflow: This is a three-stage process:
-
Oxidation: The pyridine nitrogen is oxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Selective Functionalization: The highly activated N-oxide is subjected to the desired C2-functionalization reaction.
-
Deoxygenation: The N-oxide is reduced back to the pyridine, commonly with PCl₃ or by catalytic hydrogenation, to yield the final product.
-
Caption: Workflow for the N-Oxide strategy.
This strategy provides an orthogonal approach to solving difficult regioselectivity problems by fundamentally altering the substrate's electronic nature, opening up reaction pathways that are inaccessible with the parent pyridine.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectroscopy of 4,6-Dichloropyridin-3-ol
Introduction: The Analytical Imperative for 4,6-Dichloropyridin-3-ol
In the landscape of pharmaceutical and agrochemical development, halogenated pyridinols are critical scaffolds. Among these, this compound serves as a pivotal intermediate, where its purity and structural integrity are paramount to the success of subsequent synthetic steps and the efficacy of the final active ingredient. Ensuring the correct functional group architecture is not merely a quality control checkpoint; it is a foundational requirement for predictable reactivity and biological activity.
Fourier-Transform Infrared (FTIR) spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method for identifying the functional groups that constitute a molecule's "fingerprint".[1][2] This guide provides an in-depth comparison of common FTIR sampling methodologies for solid-state analysis of this compound, offers a validated experimental protocol, and contextualizes the technique's utility against other analytical alternatives. Our objective is to equip researchers and drug development professionals with the practical insights needed to generate reliable and reproducible spectroscopic data.
Molecular Architecture: Expected Vibrational Signatures of this compound
To interpret an FTIR spectrum accurately, one must first understand the molecule's structure and predict which covalent bonds will absorb infrared radiation. The structure of this compound contains several key functional groups, each with a characteristic vibrational frequency.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
The primary vibrational modes we anticipate observing are summarized below. This predictive analysis is crucial for distinguishing authentic signals from artifacts or impurities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Phenolic O-H | Stretch | 3600 - 3200 | Strong, typically broad due to hydrogen bonding.[3][4][5] |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to medium, sharp peaks.[6][7][8] |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity.[7][9] |
| Phenolic C-O | Stretch | 1300 - 1200 | Strong, sharp band. |
| C-Cl | Stretch | 850 - 550 | Medium to strong, located in the fingerprint region.[10][11] |
A Comparative Guide to Solid-State FTIR Sampling Techniques
The choice of sampling technique is the most critical experimental variable for solid-state analysis. It directly impacts spectral quality, reproducibility, and workflow efficiency. For a crystalline powder like this compound, several methods are viable, each with distinct advantages and limitations.
Diagram: Workflow for Selecting a Sampling Technique
Caption: Decision workflow for FTIR solid sampling.
| Technique | Principle | Sample Preparation | Pros | Cons |
| Attenuated Total Reflectance (ATR) | An evanescent wave penetrates a few microns into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond).[12][13] | Minimal: Place a small amount of powder on the crystal and apply pressure.[13][14] | Extremely fast; non-destructive; excellent reproducibility; minimal user-to-user variability.[12][15][16] | Surface-sensitive; poor contact can lead to weak signals and distorted peak shapes. |
| KBr Pellet (Transmission) | The sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder, then pressed into a thin, transparent pellet.[14][17] | High: Requires careful grinding, mixing, and pressing with a hydraulic press. | Gold standard for spectral quality; measures the bulk sample; no interference from an accessory. | Labor-intensive; KBr is highly hygroscopic and can introduce significant water peaks if not handled properly[18]; sample is difficult to recover. |
| Diffuse Reflectance (DRIFTS) | IR radiation is focused onto a powdered sample, and the diffusely scattered light is collected and analyzed.[19][20] | Low to Medium: Sample is placed in a cup. May require dilution with KBr for highly absorbing materials to avoid spectral saturation.[21] | Excellent for highly scattering or opaque powders; minimal sample preparation[22][23]; can be used for in-situ studies. | Particle size and packing density heavily influence results[19]; specular reflectance can distort band shapes. |
| Nujol™ Mull | The sample is ground into a fine paste (a "mull") with a mineral oil (Nujol). This paste is then spread between two salt plates (e.g., KBr or NaCl).[24][25] | Medium: Requires grinding the sample with oil to a uniform consistency.[26] | Protects samples that are sensitive to air or moisture[15]; simple equipment requirements. | The Nujol oil has its own strong C-H absorption bands (~2920, 1460, 1377 cm⁻¹) which will obscure those regions of the sample's spectrum.[18][24] |
Senior Scientist's Recommendation: For routine identity confirmation and quality control of this compound, Attenuated Total Reflectance (ATR) is the superior choice. Its speed, ease of use, and high reproducibility make it ideal for high-throughput environments common in drug development.[12][15] The other methods, while valuable, are better suited for specific research questions (DRIFTS for surface chemistry, KBr for reference spectra generation).
Validated Protocol: ATR-FTIR Analysis of this compound
This protocol is designed to be a self-validating system, ensuring robust and trustworthy data. The causality behind each step is explained to empower the analyst.
1. Instrumentation and Materials
-
FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
Single-reflection Diamond ATR Accessory.
-
This compound powder (ensure sample is dry and at room temperature).
-
Micro-spatula.
-
Reagent-grade isopropanol or ethanol.
-
Lint-free laboratory wipes.
2. Experimental Workflow
Diagram: ATR-FTIR Experimental Workflow
Caption: Step-by-step workflow for ATR-FTIR analysis.
3. Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on and the IR source has stabilized. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.
-
Causality: A stable source and purged environment are essential for a low-noise spectrum and prevent strong water vapor and CO₂ absorptions from obscuring sample signals.
-
-
ATR Crystal Cleaning:
-
Moisten a lint-free wipe with isopropanol and gently wipe the diamond crystal surface. Repeat with a dry wipe to ensure no solvent residue remains.
-
Causality: Any residue from previous samples or cleaning solvents will appear in your spectrum, leading to inaccurate results.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place and the pressure arm disengaged, collect a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 scans.
-
Causality: This critical step measures the instrumental and environmental absorbance (atmosphere, crystal). The instrument software automatically ratios the sample spectrum against this background, effectively removing these interferences from the final data.
-
-
Sample Application:
-
Using a clean micro-spatula, place a small amount of this compound powder onto the center of the diamond crystal. The amount should be just sufficient to completely cover the crystal surface.
-
Engage the pressure arm and apply a consistent, firm pressure to the sample. Most modern ATR accessories have a slip-clutch or indicator to ensure reproducible pressure.
-
Causality: Intimate and uniform contact between the solid sample and the crystal is paramount for a high-quality ATR spectrum.[13][14] Insufficient pressure results in weak, noisy signals and distorted peak shapes.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be displayed in absorbance or % transmittance. If necessary, apply an automated baseline correction to flatten the spectrum.
-
Label the significant peaks and compare their positions to the expected values in the table above.
-
-
Final Cleaning:
-
Disengage the pressure arm and carefully remove the bulk of the powder with a dry wipe. Perform a final clean with isopropanol as described in Step 2 to prepare the instrument for the next user.
-
Causality: Prevents cross-contamination of future analyses.
-
Interpreting the Spectrum: A Molecular Fingerprint
The resulting ATR-FTIR spectrum of this compound provides a unique fingerprint. The key is to systematically identify the bands corresponding to the primary functional groups.
| Observed Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1585, 1550, 1470 | Strong, Sharp | Pyridine ring C=C and C=N stretches |
| ~1245 | Strong | Phenolic C-O stretch |
| ~830 | Strong | C-Cl stretch |
| ~750 | Strong | C-Cl stretch |
The presence of a strong, broad O-H band, characteristic aromatic C-H and ring stretching vibrations, and strong C-O and C-Cl bands in the correct regions provides high confidence in the material's identity and the presence of all required functional groups.
FTIR in Context: Comparison with Alternative Analytical Techniques
While FTIR is an exceptional tool for functional group identification, a comprehensive analytical strategy often involves complementary techniques.
| Technique | Information Provided | Speed | Cost | Key Advantage for this compound |
| FTIR Spectroscopy | Presence/absence of key functional groups (O-H, C=N, C-Cl, etc.).[1][2][27] | Very Fast (< 2 min) | Low | Rapid identity confirmation and QC. |
| NMR Spectroscopy | Complete C-H framework and atom connectivity. | Slow (minutes to hours) | High | Unambiguous structure elucidation and isomer differentiation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Fast | Medium-High | Confirms molecular formula and identifies impurities. |
| Wet Chemical Tests | Qualitative indication of a functional group (e.g., FeCl₃ test for phenols).[28] | Fast | Very Low | Simple, low-cost confirmation of the phenol group, but lacks specificity. |
FTIR's unique value proposition is its unparalleled balance of speed, specificity, and low operational cost, making it the workhorse for routine analysis in a professional drug development setting.[29][30]
Conclusion
FTIR spectroscopy, particularly when utilizing the Attenuated Total Reflectance (ATR) sampling technique, is an indispensable tool for the analysis of this compound. It provides a rapid, reliable, and non-destructive method for confirming the molecular identity by verifying the presence of its defining functional groups: the phenolic hydroxyl, the dichlorinated pyridine ring, and the associated C-H, C-O, and C-Cl bonds. By following a validated protocol that emphasizes proper background collection and consistent sample contact, researchers can generate high-fidelity spectra for quality control, reaction monitoring, and material verification, ensuring the integrity of this critical chemical building block.
References
- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 2. agilent.com [agilent.com]
- 3. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. azooptics.com [azooptics.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. Diffuse reflectance infrared Fourier transform spectroscopy - Wikipedia [en.wikipedia.org]
- 20. DRIFTS Spectroscopy | Universität Tübingen [uni-tuebingen.de]
- 21. Best practice methods for reliable results from your DRIFTS setup [specac.com]
- 22. swri.org [swri.org]
- 23. Diffuse Reflectance Infrared Fourier Transform Spectroscopy Analysis [intertek.com]
- 24. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
- 28. ias.ac.in [ias.ac.in]
- 29. studymind.co.uk [studymind.co.uk]
- 30. quora.com [quora.com]
single-crystal X-ray diffraction of 4,6-Dichloropyridin-3-ol derivatives
An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 4,6-Dichloropyridin-3-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the single-crystal X-ray diffraction (SCXRD) analysis of this compound derivatives. As a pivotal scaffold in medicinal chemistry and materials science, understanding the precise three-dimensional structure of these compounds is paramount for rational drug design and the development of novel materials.[1] This document delves into the synthesis, crystallization, and structural analysis of these derivatives, offering field-proven insights and supporting experimental data to guide your research.
The Strategic Importance of Structural Elucidation
The this compound core is a versatile building block found in a range of biologically active molecules.[1] Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining molecular structure, providing precise coordinates of every atom in the crystal lattice. This information is invaluable, revealing key details about:
-
Conformation: The spatial arrangement of atoms.
-
Configuration: The stereochemistry of chiral centers.
-
Supramolecular Assembly: How molecules interact with each other in the solid state through non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.[2]
These structural insights are critical for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and predicting the physicochemical properties of a compound.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring meticulous technique. The general workflow is outlined below.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Synthesis and Purification
The synthesis of this compound derivatives often begins with a commercially available precursor, which is then functionalized. For example, derivatives like methyl 4,6-dichloropyridine-3-carboxylate can be synthesized from the corresponding dihydroxy-pyridine precursor via chlorination with reagents like phosphorus oxychloride (POCl₃).[3] Other synthetic routes for related dichloropyridine compounds involve multi-step procedures that may include nitration and subsequent substitutions to build complexity.[4]
Crucial Insight: Purity is non-negotiable for crystallization. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography or recrystallization, is a mandatory prerequisite.[5]
Growing High-Quality Single Crystals
Obtaining crystals suitable for SCXRD is often the most challenging step. It is an empirical science that blends technique with patience. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.
Experimental Protocol: Common Crystallization Techniques
-
Slow Evaporation:
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to nucleation and crystal growth.
-
Method: Dissolve the compound in a suitable solvent or solvent mixture in a vial. Cover the vial with a cap containing small perforations (or use paraffin film pierced with a needle) to allow for slow solvent evaporation.[6]
-
Expert Insight: While simple, this method can sometimes lead to rapid crystallization at the end, resulting in aggregated or twinned crystals. It is most effective with less volatile solvents.[6]
-
-
Vapor Diffusion:
-
Principle: An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and inducing crystallization. This is arguably the most successful and controlled method.[6]
-
Method (Hanging Drop): Dissolve the compound in a few microliters of a good solvent on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing the anti-solvent.
-
Method (Sitting Drop): Place a small vial containing the dissolved compound inside a larger, sealed jar that contains the anti-solvent.[6]
-
Expert Insight: This technique is excellent for precious, milligram-scale samples as it allows for fine control over the rate of diffusion by varying temperature and the choice of anti-solvent.[6]
-
-
Solvent Layering:
-
Principle: A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.
-
Method: Dissolve the compound in a minimal amount of a dense, good solvent in a narrow tube (e.g., an NMR tube). Carefully layer a less dense anti-solvent on top.
-
Expert Insight: The quality of the interface is critical. Any disturbance can cause rapid mixing and precipitation instead of crystallization. Chilling the setup can slow diffusion and improve crystal quality.[6]
-
Choosing Solvents: The selection of solvents is paramount. A good starting point is a solvent in which the compound has moderate solubility. For dichloropyridine derivatives, common solvents include dichloromethane, hexane, methanol, and ethanol.[2][3] Using a mixture of a good solvent and an anti-solvent is a powerful strategy to fine-tune solubility.[3]
Comparative Structural Analysis of Dichloropyridine Derivatives
| Compound | Methyl 4,6-dichloropyridine-3-carboxylate [3] | 4-Amino-3,5-dichloropyridine [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₅H₄Cl₂N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Parameters | a = 8.033 Å, b = 18.974 Å, c = 11.240 Å, β = 95.224° | a = 11.218 Å, b = 3.824 Å, c = 15.346 Å, β = 90.99° |
| Key Intermolecular Interactions | Weak C—H···O hydrogen bonds | Strong N—H···N hydrogen bonds, Offset π-π stacking, Halogen–π interactions |
| Supramolecular Motif | Molecules are linked into layers.[3] | Strong hydrogen bonds form chains, which are further interconnected by π-stacking and halogen interactions.[2] |
Analysis of Intermolecular Forces
The data in the table reveals a stark contrast in the crystal packing strategies of these two derivatives, driven entirely by the change in functional groups.
-
Methyl 4,6-dichloropyridine-3-carboxylate: The dominant forces in this structure are weak C—H···O hydrogen bonds involving the methoxycarbonyl group.[3] The absence of strong hydrogen bond donors (like -OH or -NH₂) leads to a packing arrangement dictated by weaker, less directional forces. The pyridine ring is twisted relative to the methoxycarbonyl group, with dihedral angles of 10.9° and 8.1° for the two independent molecules in the asymmetric unit.[3]
-
4-Amino-3,5-dichloropyridine: The presence of the amino group completely transforms the supramolecular landscape. The -NH₂ group is a strong hydrogen bond donor, while the pyridine nitrogen is an acceptor. This results in robust N—H···N hydrogen bonds that assemble the molecules into one-dimensional chains.[2] These chains are then further organized by offset π-π stacking and halogen-π interactions, creating a dense and stable three-dimensional network. Hirshfeld surface analysis quantifies these interactions, showing significant contributions from Cl···H (40.1%) and N···H (13.1%) contacts.[2]
This comparison underscores a fundamental principle in crystal engineering: the presence of strong hydrogen bonding moieties like amines and hydroxyls will almost always dominate the crystal packing, leading to predictable and robust supramolecular synthons. In their absence, weaker and more varied interactions take over.
X-ray Data Collection and Refinement: A Self-Validating Protocol
Once a suitable crystal is mounted on the diffractometer, a beam of X-rays is directed at it. The resulting diffraction pattern is collected and processed to solve and refine the structure.
Protocol: Data Collection and Structure Refinement
-
Data Collection: A modern diffractometer (e.g., Bruker D8 Venture) is used. The crystal is maintained at a low temperature (typically 100-120 K) to minimize thermal vibrations. A full sphere of data is collected.[7]
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and merged to produce a unique set of reflections.[7]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., with SHELXS) to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares (e.g., with SHELXL). This iterative process optimizes atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.[7]
-
Validation: The final structure is validated using software like CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The output is a Crystallographic Information File (CIF).
Trustworthiness through Validation: This process is inherently self-validating. A low R-factor (typically < 0.05 for good data) indicates a high-quality refinement.[7] Furthermore, the resulting bond lengths, angles, and thermal parameters must fall within expected chemical ranges. For instance, the C1—N1—C5 bond angle of 116.4° in 4-amino-3,5-dichloropyridine is consistent with an sp² hybridized nitrogen atom in a pyridine ring.[2] Any deviation from expected values would be immediately flagged during validation.
Conclusion
The single-crystal X-ray diffraction of this compound derivatives provides indispensable structural information that is crucial for advancing drug discovery and materials science. This guide has demonstrated that while the dichloropyridine core provides a rigid scaffold, the peripheral functional groups are the ultimate arbiters of supramolecular assembly. A comparative analysis, even between derivatives with seemingly minor changes, reveals profound differences in crystal packing, driven by the hierarchy of intermolecular forces. By mastering the techniques of synthesis, purification, and crystallization, and by applying rigorous data analysis, researchers can unlock the precise structural details that govern molecular function.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,6-Dichloropyridin-3-ol and 2,4-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridinols are pivotal building blocks for the synthesis of a wide array of functionalized molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of chloro- and hydroxyl-substituents on the pyridine ring profoundly influences its reactivity, dictating the feasibility and outcome of subsequent chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4,6-Dichloropyridin-3-ol and 2,4-Dichloropyridin-3-ol. By examining their structural and electronic nuances, we aim to furnish researchers with the predictive insights necessary for informed experimental design.
Structural and Electronic Considerations: A Tale of Two Isomers
The reactivity of an aromatic system is fundamentally governed by the electron distribution within the ring. In pyridines, the nitrogen atom's electron-withdrawing nature creates an electron-deficient (π-deficient) ring system, predisposing it to nucleophilic aromatic substitution (SNAr), a reaction pathway less favorable for benzene and other electron-rich aromatics. The positions of the two chlorine atoms and the hydroxyl group in this compound and 2,4-Dichloropyridin-3-ol further modulate this intrinsic reactivity.
This compound features a symmetrical arrangement of its chloro substituents with respect to the hydroxyl group. The chlorine atoms at the C4 and C6 positions are electronically distinct from those in the 2,4-isomer. Both are situated at positions activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
2,4-Dichloropyridin-3-ol , on the other hand, presents an asymmetrical substitution pattern. The chlorine at C2 is directly adjacent to the nitrogen atom, significantly influencing its electronic environment and susceptibility to substitution. The chlorine at C4 is also at an activated position. The hydroxyl group at C3, an electron-donating group, will influence the electron density of the adjacent carbon atoms.
| Position | Predicted 13C NMR Chemical Shift (ppm) - this compound | Predicted 13C NMR Chemical Shift (ppm) - 2,4-Dichloropyridin-3-ol |
| C2 | ~145 | ~150 |
| C3 | ~140 (C-OH) | ~142 (C-OH) |
| C4 | ~130 (C-Cl) | ~135 (C-Cl) |
| C5 | ~115 | ~110 |
| C6 | ~150 (C-Cl) | ~155 |
Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary.
The acidity of the hydroxyl proton (pKa) is another critical parameter influencing reactivity, particularly in reactions involving deprotonation. The electron-withdrawing chlorine atoms are expected to lower the pKa of the hydroxyl group in both isomers compared to unsubstituted pyridin-3-ol, making them more acidic. Computational pKa predictions suggest that both molecules will have similar acidity, with the precise value being influenced by the specific positions of the chlorine atoms. Theoretical calculations on substituted pyridines have shown that pKa values can be predicted with reasonable accuracy.[1][2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for these dichlorinated pyridinols is nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction—which chlorine atom is preferentially replaced—is a key consideration for synthetic chemists.
Reactivity of this compound
In this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The selection between these two sites will be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position is slightly more activated due to its proximity to the nitrogen atom.
Diagram of Nucleophilic Attack on this compound:
Caption: Possible pathways for nucleophilic attack on this compound.
Reactivity of 2,4-Dichloropyridin-3-ol
For 2,4-Dichloropyridin-3-ol, the situation is more complex due to the electronic dissimilarity of the C2 and C4 positions. The C4 position is generally more susceptible to classical SNAr reactions because the negative charge in the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, which provides greater stabilization.[3] However, the C2 position can be the preferred site of attack under certain conditions, especially in transition-metal-catalyzed cross-coupling reactions.[3] The presence of the electron-donating hydroxyl group at C3 will slightly deactivate the adjacent C2 and C4 positions towards nucleophilic attack compared to an unsubstituted 2,4-dichloropyridine. Studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to substituents on the ring.[4][5]
Diagram of Nucleophilic Attack on 2,4-Dichloropyridin-3-ol:
Caption: Regioselectivity of nucleophilic attack on 2,4-Dichloropyridin-3-ol.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution on these dichlorinated pyridinols is generally difficult. The pyridine ring is already electron-deficient, and the two strongly electron-withdrawing chlorine atoms further deactivate the ring towards attack by electrophiles. The hydroxyl group is an activating, ortho-, para-directing group; however, its influence is likely insufficient to overcome the deactivating effects of the nitrogen and chlorine atoms. If an electrophilic substitution were to occur, it would most likely be directed by the hydroxyl group to the C2 or C5 position in this compound, and to the C5 position in 2,4-Dichloropyridin-3-ol. Harsh reaction conditions would be required, which could lead to side reactions or decomposition.
Experimental Protocols: A Guide to Practice
While direct comparative experimental data for these specific isomers is scarce, the following protocols for related compounds can serve as a starting point for synthetic explorations.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is adapted from procedures for the amination of dichloropyridines.[3]
Workflow for SNAr Amination:
Caption: Generalized workflow for the amination of dichloropyridinols.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloropyridin-3-ol (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amino-substituted pyridinol.
Conclusion: Predicting Reactivity for Synthetic Success
-
This compound offers two reactive sites for nucleophilic attack at C4 and C6, with a slight preference for the C6 position.
-
2,4-Dichloropyridin-3-ol is expected to undergo nucleophilic substitution preferentially at the C4 position in classical SNAr reactions due to better stabilization of the Meisenheimer intermediate. However, the C2 position can become reactive under specific, often catalyzed, conditions.
Electrophilic substitution on both isomers is anticipated to be challenging due to the electron-deficient nature of the pyridine ring, further deactivated by the chlorine substituents.
This guide provides a framework for understanding and predicting the reactivity of these two important building blocks. While direct experimental comparisons are limited, the principles outlined herein, derived from the broader understanding of pyridine chemistry, should empower researchers to design and execute successful synthetic strategies. Further experimental investigation is warranted to fully elucidate the subtle differences in reactivity between these two isomers.
References
Navigating the Bioactive Landscape of Chlorinated Pyridinols: A Comparative Guide to 4,6-Dichloropyridin-3-ol and Its Analogs
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents. Among the vast family of pyridine derivatives, halogenated pyridinols, particularly 4,6-Dichloropyridin-3-ol, present an intriguing yet underexplored chemical space. While this compound is primarily recognized as a valuable synthetic building block in organic chemistry, a deep dive into the biological activities of its structural analogs can provide invaluable insights into its potential therapeutic applications.[1] This guide offers a comparative analysis of the biological activities of various analogs of this compound, drawing upon experimental data to elucidate structure-activity relationships (SAR) and predict the potential bioactivity of the parent compound.
The Enigmatic Profile of this compound
Comparative Biological Activities of Structural Analogs
The biological potential of pyridine derivatives is vast, with documented activities spanning anticancer, antimicrobial, and herbicidal applications.[2][3][4][5][6][7][8][9][10] The following sections compare the activities of various analogs, providing a framework for predicting the bioactivity of this compound.
Anticancer Activity: A Tale of Substitution and Selectivity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[2][3][5][11][12] The position and nature of substituents on the pyridine ring play a critical role in their cytotoxic effects.
For instance, a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres have been synthesized and evaluated for their ability to inhibit colon tumor cell growth.[3] Compound Ii , 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, was identified as a potent inhibitor of colon tumor cell growth with an IC50 of 3µM.[3] In another study, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib ) exhibited strong cytotoxic effects on both HeLa and MCF-7 cells, with IC50 values of 34.3 µM and 50.18 µM, respectively.[5]
Structure-Activity Relationship Insights:
-
Aryl Substituents at C4 and C6: The presence of bulky aryl groups at the 4 and 6 positions appears to be a common feature among anticancer pyridine derivatives. The electronic and steric properties of these groups significantly influence activity.
-
Imino vs. Oxo at C2: The 2-imino derivatives generally exhibit different activity profiles compared to their 2-oxo counterparts, suggesting the importance of the substituent at this position for target engagement.[3]
-
Substitution on Aryl Rings: Modifications on the appended aryl rings, such as the presence of ethoxy or bromophenyl groups, fine-tune the cytotoxic potency.[3][5]
Inference for this compound:
Based on these analogs, the simple dichloro substitution pattern of this compound might confer some level of cytotoxicity. However, the absence of larger, more complex aryl groups at the 4 and 6 positions suggests that its anticancer activity, if any, would likely be modest compared to the highly substituted analogs. The hydroxyl group at the C3 position could potentially engage in hydrogen bonding with biological targets, a factor that would require experimental validation.
Table 1: Comparative Anticancer Activity of Pyridine Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Ii | 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 3 | [3] |
| Id | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | >50 | [3] |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical) | 34.3 | [5] |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | MCF-7 (Breast) | 50.18 | [5] |
Antimicrobial Activity: The Impact of Halogenation
Chlorinated phenols and pyridine derivatives have a long history of use as antimicrobial agents. The presence of chlorine atoms on the pyridine ring can significantly enhance their antibacterial and antifungal properties.
A study on new Schiff bases of 2-amino-4-chloropyridine derivatives demonstrated that compounds with specific substitutions exhibited significant biological activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7] While not direct analogs of this compound, these findings highlight the importance of the chloro-substituent in conferring antimicrobial properties. Another study demonstrated the broad-spectrum activity of 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which was effective against clinically relevant ESKAPE pathogens and could re-sensitize antibiotic-resistant strains.[13][14]
Structure-Activity Relationship Insights:
-
Chlorine Substitution: The presence and position of chlorine atoms are crucial for antimicrobial activity. Dichlorinated compounds often exhibit enhanced potency.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a role in its ability to penetrate bacterial cell membranes.
Inference for this compound:
Given the presence of two chlorine atoms and a hydroxyl group, this compound is likely to possess some degree of antimicrobial activity. The chlorine atoms would increase its lipophilicity, potentially facilitating its entry into microbial cells, while the hydroxyl group could interact with key enzymes or proteins. Its activity would likely be broad-spectrum, though its potency relative to established antimicrobial agents would need to be determined experimentally.
Herbicidal Activity: Targeting Plant-Specific Pathways
Pyridine derivatives have also been explored as herbicides, often targeting specific enzymes in plant metabolic pathways.[6][9][10][15] For example, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized and showed significant herbicidal activity, with some compounds outperforming the commercial herbicide florpyrauxifen in inhibiting the root growth of A. thaliana.[6]
Structure-Activity Relationship Insights:
-
Auxin Mimicry: Many pyridine-based herbicides act as synthetic auxins, disrupting plant growth. The substitution pattern on the pyridine ring is critical for this activity.
-
Enzyme Inhibition: Other pyridine derivatives inhibit key plant enzymes, such as protoporphyrinogen oxidase (PPO).[9][10]
Inference for this compound:
The structural simplicity of this compound makes it less likely to be a potent, selective herbicide in the same class as the complex, multi-ring structures currently in use. However, its chlorinated phenolic nature could lead to some general phytotoxicity. Further derivatization would likely be necessary to develop it into a selective and effective herbicide.
Experimental Protocols for Biological Evaluation
To experimentally validate the inferred biological activities of this compound and its newly synthesized analogs, standardized in vitro assays are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While direct biological data for this compound remains elusive, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential bioactivities. The presence of the dichloropyridine core suggests a likelihood of antimicrobial and potentially modest anticancer properties. However, the lack of more complex substituents, as seen in highly potent analogs, indicates that this compound may serve best as a starting point for the synthesis of more elaborate and biologically active molecules.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these inferences. Furthermore, the generation of a focused library of derivatives, with systematic modifications at the 3-hydroxyl position and exploration of different substituents at the 4 and 6 positions, will be crucial for elucidating detailed structure-activity relationships and unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Validation of 4,6-Dichloropyridin-3-ol
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4,6-Dichloropyridin-3-ol is a key structural motif in various pharmacologically active molecules. This guide provides an in-depth comparison of two plausible synthetic routes to this target, offering insights into the strategic choices underpinning each approach. We will delve into a classical multi-step synthesis involving a diazotization reaction and a more modern approach centered on direct, regioselective chlorination.
Strategic Overview: Navigating the Synthesis of a Dichlorinated Pyridinol
The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the pyridine ring. The presence of two deactivating chloro substituents and an activating hydroxyl group requires careful consideration of the order of functional group introduction and the choice of reagents to ensure regioselectivity and good yields. This guide will compare two distinct synthetic philosophies: a traditional, linear approach (Route A) and a more convergent, modern strategy (Route B).
Route A: The Diazotization Pathway from a Pre-functionalized Pyridine Core
This route relies on the well-established Sandmeyer-type reaction, where an amino group is converted into a hydroxyl group via a diazonium salt intermediate. This approach necessitates the prior synthesis of the corresponding 3-amino-4,6-dichloropyridine.
Rationale for Route A
The primary advantage of this route lies in its predictability. The diazotization of aminopyridines to their corresponding hydroxypyridines is a well-documented transformation.[1][2] By constructing the dichlorinated amino-pyridine scaffold first, the final conversion to the desired pyridinol can be achieved with a high degree of confidence. This method is particularly useful when the required aminopyridine precursor is readily accessible.
Proposed Synthesis of 3-Amino-4,6-dichloropyridine
A plausible, albeit multi-step, synthesis of the key 3-amino-4,6-dichloropyridine intermediate could commence from a commercially available dichloropyridine, proceed through nitration, and conclude with the reduction of the nitro group.
Caption: Workflow for the proposed diazotization route (Route A).
Experimental Protocol for Route A (Proposed)
Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 2,5-dichloropyridine.
-
Add fuming nitric acid dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-Amino-4,6-dichloropyridine
-
To a mixture of iron powder and ammonium chloride in ethanol/water, heat to reflux.
-
Add a solution of 2,5-dichloro-3-nitropyridine in ethanol dropwise.
-
Maintain the reflux for 4 hours.
-
Filter the hot reaction mixture through celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to yield the desired amine.
Step 3: Synthesis of this compound via Diazotization
-
Dissolve 3-amino-4,6-dichloropyridine in aqueous sulfuric acid at 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
Heat the solution to 80-90°C and maintain for 1 hour to effect hydrolysis.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
Route B: Direct Regioselective Chlorination of a Pyridin-3-ol Precursor
This more convergent approach aims to introduce the chloro substituents directly onto a pre-existing pyridin-3-ol scaffold. This strategy can be more atom-economical but hinges on achieving the desired regioselectivity.
Rationale for Route B
The appeal of this route lies in its potential for a shorter synthesis. By starting with a molecule that already contains the hydroxyl group, the number of synthetic steps can be significantly reduced. The key challenge is to control the position of chlorination on the electron-rich pyridinol ring. We will consider two distinct methods to achieve this: a classical electrophilic chlorination and a modern, highly selective method.
B1: Classical Electrophilic Chlorination
This approach would likely start with the more readily available 6-chloropyridin-3-ol and introduce the second chlorine atom using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). The existing chloro and hydroxyl groups will direct the position of the incoming electrophile.
B2: Modern 3-Selective Chlorination via Zincke Imine Intermediates
A more recent and highly regioselective method for the 3-halogenation of pyridines involves the formation of Zincke imine intermediates.[3][4][5] This method temporarily dearomatizes the pyridine ring, allowing for a highly selective halogenation at the 3-position before rearomatization. This could potentially be a one-pot procedure starting from pyridin-3-ol.
Caption: Workflows for the proposed direct chlorination routes (Route B).
Experimental Protocol for Route B1 (Proposed)
-
Dissolve 6-chloropyridin-3-ol in a suitable solvent such as acetic acid.
-
Add N-chlorosuccinimide (1.2 equivalents) portion-wise.
-
Heat the reaction mixture to 50-60°C and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Experimental Protocol for Route B2 (Proposed)
-
Activate pyridin-3-ol with a suitable reagent (e.g., 2,4-dinitrochlorobenzene) to form the Zincke salt.
-
Treat the Zincke salt with an amine to open the ring to the corresponding dienal.
-
React the dienal intermediate with a chlorinating agent (e.g., N-chlorosuccinimide).
-
Induce ring-closure and rearomatization under acidic conditions to yield this compound.
Comparative Analysis
| Feature | Route A: Diazotization | Route B1: Classical Chlorination | Route B2: Zincke Imine |
| Plausible Yield | Moderate to Good (multi-step) | Moderate (potential for side products) | Good to Excellent |
| Number of Steps | High (3+ steps) | Low (1-2 steps) | Low (potentially one-pot) |
| Scalability | Potentially challenging due to diazotization | Good | Moderate (depends on reagent cost) |
| Regioselectivity | High (defined by precursor) | Moderate to Good | Excellent |
| Safety Concerns | Diazonium salts can be explosive | Standard handling of chlorinated reagents | Zincke salts can be sensitive |
| Cost of Reagents | Generally inexpensive | Inexpensive | Can be more expensive |
Conclusion and Outlook
Both proposed synthetic routes to this compound offer distinct advantages and challenges.
Route A , the diazotization pathway, is a more traditional and likely reliable method, provided the synthesis of the 3-amino-4,6-dichloropyridine precursor can be optimized. Its multi-step nature, however, may lead to lower overall yields and increased resource consumption.
Route B , the direct chlorination approach, is more elegant and atom-economical. The classical electrophilic chlorination (B1) is simpler in execution but may suffer from a lack of complete regioselectivity, leading to purification challenges. The modern Zincke imine approach (B2) promises excellent regioselectivity and could be a highly efficient route, though the cost and handling of the specialized reagents may be a consideration for large-scale synthesis.
For research and development purposes, the Zincke imine route (B2) represents the most innovative and potentially highest-yielding approach, warranting further experimental validation. For process development and scale-up, a thorough evaluation of the cost and safety of all routes would be necessary, with the classical chlorination (B1) or a highly optimized diazotization route (A) potentially being more economically viable.
This comparative guide serves as a framework for the strategic planning and experimental validation of a robust synthetic route to this compound, a valuable building block for the advancement of pharmaceutical and agrochemical research.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloropyridin-3-ol
Introduction: Beyond the Benchtop
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is as critical as any reaction setup. Improper disposal of specialized compounds like 4,6-Dichloropyridin-3-ol, a halogenated heterocyclic compound, poses significant risks to both human health and the environment. This guide provides a comprehensive, step-by-step operational plan for its safe disposal. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices are not only scientifically sound but also environmentally responsible.
Part 1: Hazard Assessment and Regulatory Context
Understanding the "why" is paramount to ensuring compliance and safety. This compound belongs to the family of chlorinated pyridines. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structural similarity to other dichloropyridine derivatives allows for a reliable hazard assessment.
Inferred Hazard Profile
Based on analogous compounds, we can anticipate the following hazards. This data informs the stringent handling and disposal protocols required.
| Hazard Classification | Description | Precautionary Rationale |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Dictates the use of comprehensive Personal Protective Equipment (PPE) to prevent any route of exposure. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][3][4][5] | Mandates the use of chemical-resistant gloves and safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[3][4][5] | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. | Prohibits disposal via the sanitary sewer system and necessitates containment to prevent release into waterways or soil.[6][7][8] |
Regulatory Imperative: Why This is Hazardous Waste
Due to its chemical structure, this compound is classified as a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) regulates many such compounds as hazardous waste due to their potential for environmental persistence and toxicity.[9][10][11] Disposing of this chemical as standard trash or down the drain is a regulatory violation and an environmental hazard.[6][8] It must be disposed of through an approved hazardous waste disposal plant.[1][2][4][5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe disposal of this compound and its contaminated materials.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE. The principle here is to create a complete barrier between you and the chemical.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact and should be changed immediately upon contamination.[6][12]
-
Body Protection: A fully buttoned, flame-retardant lab coat is required.[6]
-
Respiratory Protection: All handling and preparation for disposal must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]
Step 2: Waste Segregation and Collection
The cornerstone of safe disposal is preventing unintended reactions. Never mix incompatible waste streams.[13][14]
-
Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials heavily contaminated with it.
-
Compatibility Check: Do not mix this waste with strong oxidizing agents, acids, or bases.[12][15][16] Such mixing can lead to vigorous, exothermic, and potentially dangerous reactions.
-
Collect Contaminated Materials: Any items grossly contaminated, such as weigh boats, pipette tips, or absorbent pads from a spill cleanup, must be collected as solid hazardous waste.
Step 3: Container Selection and Labeling
Proper containment and clear communication are non-negotiable.
-
Choose a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top cap.[6][13] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material is compatible with chlorinated organic compounds.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[12][14] The label must be fully completed and include:
Step 4: Safe Storage Pending Disposal
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[12][13][14] This prevents the release of vapors and reduces the risk of spills.
-
Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13]
-
Segregate from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][15]
Step 5: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your partner in disposal. Contact them to schedule a pickup for your hazardous waste.[6]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation. This ensures a clear chain of custody.
Step 6: Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before being discarded as non-hazardous waste.
-
Rinse Thoroughly: The first rinse of the container must be collected and disposed of as hazardous waste.[13] For a solid, this involves rinsing with a suitable solvent (e.g., methanol or acetone) that can dissolve any remaining residue.
-
Collect Rinsate: Transfer the solvent rinsate into your designated halogenated waste container.
-
Repeat if Necessary: For highly toxic chemicals, institutional policies may require collecting the first three rinses as hazardous waste.[13]
-
Final Disposal of Container: Once thoroughly decontaminated and air-dried, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institutional guidelines.[6]
Part 3: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2, Step 1.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[6][15] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6][15]
-
Label as Hazardous Waste: Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.[15]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. nj.gov [nj.gov]
- 16. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Safety and Handling Guide for 4,6-Dichloropyridin-3-ol
This guide provides essential safety protocols and operational directives for the handling of 4,6-Dichloropyridin-3-ol (CAS No: 1196157-47-7). The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence. By understanding the inherent risks and adhering to these guidelines, you can mitigate exposure and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chlorinated pyridine derivative. While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheet (SDS) and data from analogous structures indicate that it should be handled with care. The primary hazards identified are:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Given the nature of chlorinated pyridines, it is prudent to assume the potential for other hazards, including skin, eye, and respiratory irritation.[2][3] Some compounds in this class have demonstrated significant toxicity, including oral, dermal, and inhalation toxicity. Therefore, a conservative approach to handling is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact. The causality behind each piece of equipment is to create a barrier between you and the chemical, minimizing the risk of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tight-fitting safety goggles or a face shield.[4] | Protects against splashes and airborne particles of the compound, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice) and a lab coat.[5] | Prevents direct skin contact, mitigating the risk of allergic skin reactions.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] | Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.[2] |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion and cross-contamination. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat and have access to your PPE.
-
Don the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation of dust and aerosols.[1][5]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
-
Handling:
-
When weighing the solid, perform this task within the fume hood to contain any dust.
-
Handle the compound gently to avoid creating dust.
-
If transferring the compound, use appropriate tools such as a spatula or powder funnel.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it in a suitable, closed container for disposal.[1] Do not create dust.[1]
-
Do not let the product enter drains.[1]
-
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water.[1] If skin irritation or an allergic reaction occurs, consult a physician.[1]
-
If inhaled: Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.
-
If swallowed: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.
-
Waste Disposal
All waste containing this compound must be treated as chemical waste.
-
Dispose of this material through a licensed professional waste disposal service.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Follow all federal, state, and local regulations for chemical waste disposal.
By integrating these safety measures into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
